PROTAC BRM degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H69N11O8S |
|---|---|
Molecular Weight |
1068.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-2-[3-[2-[4-[3-[[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-2-pyridinyl]oxy]cyclobutyl]oxypiperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H69N11O8S/c1-33(2)53(57(72)67-31-41(69)24-48(67)56(71)61-34(3)36-9-11-37(12-10-36)54-35(4)60-32-77-54)50-28-52(64-76-50)73-22-21-65-19-16-42(17-20-65)74-43-25-44(26-43)75-51-23-38(15-18-59-51)68-39-13-14-40(68)30-66(29-39)47-27-46(62-63-55(47)58)45-7-5-6-8-49(45)70/h5-12,15,18,23,27-28,32-34,39-44,48,53,69-70H,13-14,16-17,19-22,24-26,29-31H2,1-4H3,(H2,58,63)(H,61,71)/t34-,39?,40?,41+,43?,44?,48-,53+/m0/s1 |
InChI Key |
MOMWKZXTQZEWBK-CGYNUHHGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PROTAC BRM Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM (Brahma homolog), also known as SMARCA2. This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in its development and characterization.
Introduction to BRM and its Role in Cancer
BRM (SMARCA2) and its close paralog BRG1 (SMARCA4) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. While both BRM and BRG1 are essential for normal cellular function, a synthetic lethal relationship exists between them in certain cancers. Specifically, cancer cells that have lost BRG1 function become heavily reliant on BRM for their survival and proliferation.[1] This dependency makes BRM an attractive therapeutic target in BRG1-mutant cancers.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to specifically target BRM for degradation. It consists of three key components: a ligand that binds to BRM, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The mechanism of action follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound simultaneously binds to BRM and an E3 ubiquitin ligase (in this case, likely Von Hippel-Lindau, VHL), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRM protein.
-
Proteasomal Degradation: The polyubiquitinated BRM is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Synthesis of this compound
The synthesis of this compound involves a modular approach, where the individual components—the BRM inhibitor, the E3 ligase ligand, and the linker—are synthesized separately and then coupled. A representative synthesis would involve the following key components, analogous to the publicly disclosed "PROTAC BRM/BRG1 degrader-1":
-
BRM/BRG1 Inhibitor: A molecule like HY-W539427, which can bind to the bromodomain of BRM and BRG1.[2]
-
Linker: A chemical linker, such as HY-168244, which provides the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[3]
-
E3 Ligase Ligand: A ligand for an E3 ubiquitin ligase, such as a VHL ligand like HY-168243.[3]
Quantitative Data
The efficacy of this compound (compound 17) has been quantified through various in vitro assays, demonstrating its high potency and selectivity.[4]
| Parameter | Target | Value | Assay |
| DC50 | BRM (SMARCA2) | 93 pM | Cellular Degradation Assay |
| DC50 | BRG1 (SMARCA4) | 4.9 nM | Cellular Degradation Assay |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
BRM Signaling Pathway in Cancer
In certain cancer contexts, such as pancreatic cancer, BRM has been shown to promote proliferation and chemoresistance through the activation of the JAK2/STAT3 signaling pathway. The degradation of BRM by a PROTAC would, therefore, be expected to downregulate this pathway.
Experimental Protocols
General Synthesis of a VHL-based BRM PROTAC
This protocol is a representative example and may require optimization for the specific synthesis of this compound.
-
Synthesis of the BRM Inhibitor-Linker Intermediate:
-
To a solution of the BRM inhibitor (e.g., a derivative of HY-W539427 with a reactive handle) in a suitable solvent (e.g., DMF), add the linker (e.g., HY-168244, which may have a terminal amine or carboxylic acid) and a coupling agent (e.g., HATU or EDC/HOBt).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the intermediate by flash chromatography.
-
-
Coupling to the VHL Ligand:
-
To a solution of the purified inhibitor-linker intermediate in a suitable solvent, add the VHL ligand (e.g., HY-168243) and a coupling agent.
-
Add a non-nucleophilic base and stir at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
-
Western Blot for BRM Degradation
-
Cell Culture and Treatment:
-
Plate a BRG1-mutant cancer cell line (e.g., NCI-H1944) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRM (SMARCA2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the BRM signal to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay
-
Cell Seeding:
-
Seed a BRG1-mutant cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Xenograft Model
-
Tumor Implantation:
-
Subcutaneously implant a BRG1-mutant cancer cell line into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BRM levels).
-
Conclusion
This compound is a highly potent and selective degrader of BRM, with significant potential for the treatment of BRG1-mutant cancers. Its development highlights the power of the PROTAC technology to target previously challenging proteins. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the pharmacokinetics and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: PROTAC BRM Degrader-1 Target Engagement
This technical guide provides a comprehensive overview of the target engagement of PROTAC BRM degrader-1, a proteolysis-targeting chimera designed to induce the degradation of the BRM (Brahma or SMARCA2) protein. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and targeted protein degradation.
Introduction to BRM and PROTAC Technology
Brahma (BRM), also known as SMARCA2, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Dysregulation of the SWI/SNF complex is implicated in a significant percentage of human cancers, making its components attractive therapeutic targets.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of two distinct ligands connected by a linker: one ligand binds to the target protein (in this case, BRM), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data on BRM Degraders
The following table summarizes the degradation potency of this compound and a related compound. The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein.
| Compound Name | Target Protein | DC50 Value | Notes |
| This compound | BRM (SMARCA2) | 93 pM[1] | Also degrades BRG1 (SMARCA4) with a DC50 of 4.9 nM.[1] |
| PROTAC BRM/BRG1 degrader-1 | BRM (SMARCA2) | 10-100 nM[2] | Shows significantly lower potency for BRG1 (SMARCA4) with a DC50 > 1 µM.[2] |
| PROTAC SMARCA2 degrader-1 | BRM (SMARCA2) | <0.1 µM[3] |
Mechanism of Action: PROTAC-Mediated BRM Degradation
The primary mechanism of action for this compound involves the formation of a ternary complex between the BRM protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRM. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the BRM protein.
Figure 1: Mechanism of PROTAC-mediated BRM degradation.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the target engagement and efficacy of this compound.
NanoBRET Target Engagement Assay
This assay measures the binding of the PROTAC to BRM within living cells.
Materials:
-
HEK293 cells
-
NanoLuc-BRM fusion vector
-
HaloTag-E3 ligase fusion vector (e.g., VHL or Cereblon)
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
Opti-MEM I Reduced Serum Medium
-
White, opaque 96-well assay plates
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with NanoLuc-BRM and HaloTag-E3 ligase vectors. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag NanoBRET 618 Ligand to the cells and incubate for 4 hours to allow for labeling of the HaloTag fusion protein.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add the NanoBRET Nano-Glo Substrate to all wells.
-
Signal Detection: Measure the donor (NanoLuc) and acceptor (HaloTag) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the PROTAC concentration to determine the BRET50 (concentration at which 50% of the maximal BRET signal is observed).
Western Blot for BRM Degradation
This method is used to quantify the reduction in BRM protein levels following treatment with the degrader.
Materials:
-
Cancer cell line of interest (e.g., a BRG1-mutant line dependent on BRM)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BRM, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-BRM antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BRM signal to the loading control. Calculate the percentage of BRM degradation relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of BRM degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells in the opaque-walled 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the GI50 (concentration that causes 50% growth inhibition).
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a PROTAC and the logical relationship of BRM within its signaling pathway.
Figure 2: Experimental workflow for this compound evaluation.
BRM Signaling Pathway and Impact of Degradation
BRM, as part of the SWI/SNF complex, influences the expression of a multitude of genes involved in critical cellular processes, including cell cycle regulation and tumor suppression. Its degradation can have profound effects on these pathways. For instance, the SWI/SNF complex is known to interact with and be required for the function of the retinoblastoma (RB) tumor suppressor protein.
Figure 3: BRM signaling pathway and the point of intervention by this compound.
Degradation of BRM disrupts the formation and function of the SWI/SNF complex, leading to altered chromatin accessibility at specific gene loci. This can result in the repression of oncogenic transcriptional programs and the activation of tumor suppressor pathways, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells. Notably, in cancers with mutations in the BRG1 (SMARCA4) subunit, the cells often become dependent on BRM for survival, creating a synthetic lethal vulnerability that can be exploited by selective BRM degraders. The degradation of BRM has been shown to impact key tumor suppressor pathways, including those regulated by RB and p53.[4]
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on the BRM subunit of the SWI/SNF complex. The methodologies outlined in this guide provide a robust framework for evaluating its target engagement and cellular efficacy. Understanding the quantitative aspects of degradation, the intricacies of the experimental protocols, and the downstream signaling consequences is crucial for the continued development of this and other targeted protein degraders.
References
An In-depth Technical Guide to PROTAC BRM Degrader-1 E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRM degrader-1, focusing on its mechanism of action, E3 ligase recruitment, and the experimental methodologies used for its characterization. This document is intended for an audience with a strong background in biochemistry, molecular biology, and drug discovery.
Introduction to PROTAC BRM Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.[1][2]
Brahma-related gene 1 (BRG1), also known as SMARCA4, and Brahma (BRM), also known as SMARCA2, are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[3] Mutations and dysregulation of these proteins are implicated in a variety of cancers, making them attractive targets for therapeutic intervention. PROTACs that target BRM for degradation have shown promise in preclinical studies. This guide will focus on the characterization of this compound.
Quantitative Analysis of BRM Degraders
The efficacy of PROTAC BRM degraders is quantified by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for several PROTAC BRM degraders.
| PROTAC Name | Target Protein | Recruited E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| This compound (compound 17) | BRM (SMARCA2) | VHL | 93 pM | Not Reported | Not Specified | [4] |
| BRG1 (SMARCA4) | VHL | 4.9 nM | Not Reported | Not Specified | [4] | |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM (SMARCA2) | Not Specified | 10-100 nM | Not Reported | Not Specified | [5] |
| BRG1 (SMARCA4) | Not Specified | > 1 µM | Not Reported | Not Specified | [5] | |
| PROTAC BRM/BRG1 degrader-4 (example 047) | BRM (SMARCA2) | Not Specified | 0.21 nM | Not Reported | SW1573 | [6] |
| BRG1 (SMARCA4) | Not Specified | 3.4 nM | Not Reported | SW1573 | [6] |
Mechanism of Action: E3 Ligase Recruitment
The cornerstone of PROTAC technology is the recruitment of an E3 ubiquitin ligase to the target protein. This is achieved through the formation of a ternary complex consisting of the PROTAC molecule, the target protein (BRM), and the E3 ligase. The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC. While not explicitly stated for all compounds, Von Hippel-Lindau (VHL) is a commonly recruited E3 ligase for this class of degraders.[7]
The general mechanism of action is as follows:
-
Binary Complex Formation: The PROTAC molecule independently binds to both the BRM protein and the E3 ligase in the cellular environment.
-
Ternary Complex Formation: These binary complexes then associate to form a stable ternary complex (BRM-PROTAC-E3 Ligase).
-
Ubiquitination: The E3 ligase, now in close proximity to BRM, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRM.
-
Proteasomal Degradation: The poly-ubiquitinated BRM is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize PROTAC BRM degraders.
Quantification of Protein Degradation by Western Blot
This protocol describes the use of Western blotting to quantify the reduction in BRM protein levels following treatment with a PROTAC.
Materials:
-
Cancer cell line (e.g., SW1573)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRM, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRM antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the BRM band intensity to the loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the DMSO-treated control.
Caption: Western Blot workflow for protein degradation analysis.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm and characterize the formation of the BRM-PROTAC-E3 ligase ternary complex.[8][9] These assays are crucial for understanding the structure-activity relationship of PROTACs.
4.2.1. Surface Plasmon Resonance (SPR)
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time, label-free analysis of binding kinetics.
Procedure Outline:
-
Immobilization: Immobilize a high-affinity biotinylated ligand for the E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): Inject varying concentrations of the PROTAC over the chip to measure its binding affinity to the E3 ligase.
-
Ternary Complex Formation: Co-inject a constant concentration of BRM protein with varying concentrations of the PROTAC over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
4.2.2. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon molecular binding, providing a complete thermodynamic profile of the interaction.
Procedure Outline:
-
Sample Preparation: Place a solution of the E3 ligase in the sample cell of the calorimeter. Fill the injection syringe with a solution of the PROTAC and BRM.
-
Titration: Inject small aliquots of the PROTAC/BRM solution into the E3 ligase solution.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
Caption: Logic diagram for ternary complex formation assays.
Conclusion
This compound represents a promising strategy for targeting the BRM subunit of the SWI/SNF complex. The efficacy of this and other BRM degraders is dependent on their ability to recruit an E3 ligase, form a stable ternary complex, and induce the ubiquitination and subsequent proteasomal degradation of BRM. The experimental protocols outlined in this guide provide a framework for the robust characterization of such molecules, which is essential for their continued development as potential cancer therapeutics. Further research into the structural and kinetic aspects of ternary complex formation will be crucial for the design of next-generation PROTACs with improved potency and selectivity.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. researchgate.net [researchgate.net]
- 3. BRM Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC BRM Degrader-1-Mediated Degradation of SMARCA2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PROTAC BRM degrader-1, a potent and selective degrader of the chromatin remodeler SMARCA2 (also known as BRM). This guide details its mechanism of action, quantitative degradation profile, and the experimental protocols utilized for its characterization, serving as a vital resource for professionals in oncology and drug discovery.
Introduction: Targeting SMARCA2 with PROTAC Technology
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and its ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are key components. In cancers harboring mutations in the SMARCA4 gene, tumor cells often become dependent on the paralog SMARCA2 for survival. This creates a synthetic lethal vulnerability, making selective degradation of SMARCA2 a promising therapeutic strategy.[1][2][3]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[4][5] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
This compound (also referred to as compound 17) is a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC that has demonstrated potent and selective degradation of SMARCA2.[1][2][6]
Mechanism of Action
This compound functions by inducing the proximity of SMARCA2 to the VHL E3 ubiquitin ligase. This process involves a series of orchestrated steps:
-
Ternary Complex Formation : The degrader simultaneously binds to the bromodomain of the SMARCA2 protein and the VHL E3 ligase, forming a transient ternary complex (SMARCA2 – this compound – VHL).[7]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the SMARCA2 protein.
-
Proteasomal Recognition and Degradation : The poly-ubiquitinated SMARCA2 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can engage in further degradation cycles.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preludetx.com [preludetx.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
In-Depth Technical Guide: Selectivity of PROTAC BRM Degrader-1 for BRM versus BRG1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mammalian SWI/SNF chromatin remodeling complex, essential for regulating gene expression, utilizes one of two mutually exclusive ATPases: BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4). While highly homologous, their roles can be distinct, and the inactivation of BRG1 in several cancers leads to a synthetic lethal dependency on BRM. This has positioned BRM as a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to induce the degradation of specific proteins. This technical guide provides a detailed overview of PROTAC BRM degrader-1, focusing on its selectivity for BRM over its close paralog BRG1. We present quantitative data, detailed experimental protocols for assessing selectivity, and visual diagrams of the underlying mechanisms and workflows.
Introduction: BRM and BRG1 in Cancer
BRM and BRG1 are the catalytic subunits of the SWI/SNF complex, which plays a crucial role in controlling gene expression by altering the structure of chromatin.[1][2] These two proteins share a high degree of homology, particularly in their ATPase and bromodomain regions.[3] Despite their similarities, they can have both overlapping and unique functions in cellular processes like proliferation and differentiation.[4]
A significant finding in oncology is that many cancers with loss-of-function mutations in BRG1 become dependent on the continued activity of BRM for their survival.[1][2] This creates a "synthetic lethal" vulnerability, where targeting BRM in the context of a BRG1 deficiency can selectively kill cancer cells while sparing normal tissues. However, the high homology between BRM and BRG1 presents a significant challenge for developing selective inhibitors.[1] PROTAC technology offers a promising strategy to overcome this by inducing the selective degradation of BRM.
PROTAC Technology: A Primer
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] This event-driven, catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations.
Quantitative Selectivity of this compound
This compound, also identified as compound 17, is a potent and selective degrader of BRM.[7][8] Its efficacy is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| Target Protein | DC50 Value | Selectivity (BRG1 DC50 / BRM DC50) |
| BRM (SMARCA2) | 93 pM[7][8] | ~53-fold |
| BRG1 (SMARCA4) | 4.9 nM[7][8] |
As the data indicates, this compound is approximately 53 times more potent at degrading BRM than BRG1, demonstrating a significant selectivity window that is crucial for a favorable therapeutic index. Several studies have reported VHL-binding PROTACs that exhibit between 10- and 100-fold degradation selectivity for BRM over BRG1.[9][10][11]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for determining degrader selectivity.
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Determining PROTAC Selectivity.
Experimental Protocols
The determination of this compound's selectivity involves a series of well-established molecular biology techniques. Below are detailed methodologies for the key experiments.
Cell Culture and Treatment
-
Cell Line: A human cancer cell line endogenously expressing both BRM and BRG1, such as the non-small cell lung cancer line SW1573, is commonly used.[9]
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in multi-well plates (e.g., 6-well or 12-well) at a density that allows for logarithmic growth during the treatment period.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted to achieve a range of final concentrations (e.g., from picomolar to micromolar). Cells are treated with these dilutions for a fixed duration, typically 18-24 hours, to allow for protein degradation. A DMSO-only control is included in all experiments.
Protein Extraction and Quantification
-
Cell Lysis: After incubation, the growth medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Harvesting: Cell lysates are scraped and collected into microcentrifuge tubes.
-
Clarification: Lysates are centrifuged at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. The supernatant containing the soluble protein is transferred to a new tube.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal protein loading for downstream analysis.
Western Blotting for BRM and BRG1 Detection
-
Sample Preparation: An equal amount of total protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and heated at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: The denatured protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BRM and BRG1. An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin) is used as a loading control.[6]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging system.
-
Quantification: The intensity of the bands corresponding to BRM and BRG1 is quantified using densitometry software. The levels of BRM and BRG1 are normalized to the loading control.
Data Analysis and DC50 Calculation
-
Normalization: The normalized intensity of BRM and BRG1 in each treated sample is expressed as a percentage of the DMSO-treated control.
-
Curve Fitting: The percentage of remaining protein is plotted against the logarithm of the PROTAC concentration. A non-linear regression analysis (e.g., a four-parameter variable slope model) is used to fit the dose-response curve.
-
DC50 Determination: The DC50 value is calculated from the fitted curve as the concentration of the degrader that results in a 50% reduction in the target protein level.
Conclusion
This compound demonstrates potent and selective degradation of BRM over its closely related paralog BRG1. This selectivity is a critical attribute for its potential therapeutic application in BRG1-mutant cancers, where the specific elimination of BRM is desired to induce synthetic lethality. The methodologies outlined in this guide provide a robust framework for researchers to assess the selectivity and efficacy of this and other targeted protein degraders. The continued development of highly selective PROTACs like BRM degrader-1 holds significant promise for advancing precision oncology.
References
- 1. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciex.com [sciex.com]
- 11. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Degradation of BRM: A Targeted Approach in BRG1-Mutant Cancers
An In-depth Technical Guide on the Role of PROTAC BRM Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mutational inactivation of the SWI/SNF chromatin remodeler subunit, BRG1 (also known as SMARCA4), is a frequent event in various cancers, notably non-small cell lung cancer. This genetic alteration creates a specific vulnerability, rendering these cancer cells dependent on the paralogous ATPase, BRM (Brahma-related gene 1, also known as SMARCA2), for survival. This phenomenon, known as synthetic lethality, presents a compelling therapeutic window for selectively targeting BRG1-mutant tumors. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to exploit this dependency by inducing the targeted degradation of BRM. This technical guide provides a comprehensive overview of the rationale, mechanism, and preclinical evidence supporting the use of PROTAC BRM degraders, with a focus on "this compound," in the context of BRG1-mutant cancers.
The Principle of Synthetic Lethality: Targeting BRM in BRG1-Deficient Tumors
BRG1 and BRM are mutually exclusive catalytic subunits of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering nucleosome structure.[1][2][3] While the loss of BRG1 is oncogenic, the concurrent loss of BRM is synthetically lethal to these cancer cells.[1][4] This dependency arises because the BRM-containing SWI/SNF complex compensates for the loss of the BRG1-containing complex, maintaining essential chromatin remodeling functions required for cell viability.[1][2] Consequently, the selective inhibition or degradation of BRM in BRG1-mutant cancer cells leads to cell cycle arrest, senescence, and apoptosis, while sparing normal cells that retain functional BRG1.[2][5]
Caption: Synthetic lethality in BRG1-mutant cancers.
This compound: Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[6] A PROTAC consists of a ligand that binds to the target protein (BRM), another ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting the two.
The mechanism of action of a PROTAC BRM degrader involves the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to BRM and an E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase tags BRM with ubiquitin molecules.
-
Proteasomal Degradation: The poly-ubiquitinated BRM is recognized and degraded by the proteasome.
-
Catalytic Cycle: The PROTAC is then released and can induce the degradation of another BRM protein, acting catalytically.
Caption: Mechanism of action of a PROTAC BRM degrader.
Quantitative Data on BRM Degraders
The efficacy of PROTAC BRM degraders is quantified by their ability to induce degradation of BRM (DC50) and inhibit cell growth (IC50 or EC50), particularly in BRG1-mutant cell lines.
| Compound | Target(s) | Cell Line | Assay Type | Value | Reference(s) |
| This compound | BRM, BRG1 | - | Degradation (DC50) | 93 pM (BRM) | [3] |
| Degradation (DC50) | 4.9 nM (BRG1) | [3] | |||
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM, BRG1 | - | Degradation (DC50) | 10-100 nM (BRM) | [1] |
| Degradation (DC50) | > 1 µM (BRG1) | [1] | |||
| PROTAC BRM/BRG1 degrader-2 (Example 004) | BRM, BRG1 | A549 | Degradation (DC50) | < 10 nM | [7] |
| A549 | Growth Inhibition (IC50) | 15 nM | [7] | ||
| PROTAC BRM/BRG1 degrader-4 (Example 047) | BRM, BRG1 | SW1573 | Degradation (DC50) | 0.21 nM (BRM) | [8] |
| SW1573 | Degradation (DC50) | 3.4 nM (BRG1) | [8] | ||
| AU-15330 | BRM, BRG1, PBRM1 | Various | Degradation | Time and dose-dependent | [9] |
| AR-positive prostate cancer cells | - | Growth Inhibition | Preferential | [10] |
Experimental Protocols
Western Blotting for BRM Degradation
This protocol is to assess the in-cell degradation of BRM protein following treatment with a PROTAC degrader.
Materials:
-
BRG1-mutant cancer cell line (e.g., NCI-H1944)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRM, anti-BRG1, anti-Vinculin or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system. Quantify band intensity relative to the loading control.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the viability of BRG1-mutant and wild-type cancer cells.
Materials:
-
BRG1-mutant and BRG1-wild-type cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
BRG1-mutant cancer cell line (e.g., HCC2302)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of BRG1-mutant cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the this compound and vehicle control according to the planned dosing schedule (e.g., intraperitoneally, daily or weekly).
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BRM levels, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between the treatment and control groups.
Caption: Experimental workflow for evaluating a PROTAC BRM degrader.
Conclusion and Future Directions
The targeted degradation of BRM using PROTACs represents a highly promising therapeutic strategy for cancers harboring BRG1 mutations. The synthetic lethal relationship between BRG1 and BRM provides a clear biological rationale, and early preclinical data for compounds like this compound demonstrates potent and selective activity. The in-depth methodologies provided in this guide offer a framework for the continued evaluation and development of this therapeutic approach. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of BRM degraders for clinical translation, identifying biomarkers of response and resistance, and exploring combination therapies to further enhance anti-tumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 細胞活力與增殖測試 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Structural Biology of PROTAC BRM Degrader-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology of PROTAC BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM (Brahma/SMARCA2). This document details the mechanism of action, structural basis of ternary complex formation, and the experimental protocols used to characterize this molecule.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This compound, also known as compound 17, is a heterobifunctional molecule designed to induce the degradation of BRM, a key component of the SWI/SNF chromatin remodeling complex. The inactivation of BRM's paralog, BRG1 (SMARCA4), a common event in several cancers, leads to a dependency on BRM for cell survival, making it an attractive therapeutic target. This compound demonstrates high potency and selectivity for BRM over BRG1, offering a promising strategy for the treatment of BRG1-mutant cancers.[1][2]
This guide will delve into the structural and biophysical characteristics of this compound, providing a detailed examination of its interaction with BRM and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, culminating in the formation of a productive ternary complex for targeted protein degradation.
Mechanism of Action
This compound functions by simultaneously binding to the bromodomain of BRM and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BRM. The poly-ubiquitinated BRM is then recognized and degraded by the 26S proteasome, leading to a reduction in BRM protein levels and subsequent downstream therapeutic effects. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRM proteins.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 17).
Table 1: Cellular Degradation Potency
| Parameter | Cell Line | BRM (SMARCA2) | BRG1 (SMARCA4) |
| DC50 | SW1573 | 93 pM | 4.9 nM |
DC50: Half-maximal degradation concentration.[3]
Table 2: Ternary Complex Crystal Structure Details (PDB: 8QJR)
| Parameter | Value |
| Complex | BRG1 bromodomain - Compound 17 - VBC |
| Resolution | 3.17 Å |
| Method | X-Ray Diffraction |
| R-Value Free | 0.278 |
| R-Value Work | 0.262 |
VBC: VHL-ElonginB-ElonginC complex.[4]
Structural Biology of the Ternary Complex
The high-resolution crystal structure of the ternary complex formed by the BRG1 bromodomain, this compound (compound 17), and the VBC complex (PDB: 8QJR) provides critical insights into the molecular basis of its activity and selectivity.[4]
The structure reveals that compound 17 sits in a well-defined pocket, simultaneously engaging the acetyl-lysine binding site of the BRG1 bromodomain and the substrate recognition site of VHL. The linker of the PROTAC plays a crucial role in orienting the two proteins, facilitating favorable protein-protein interactions that contribute to the stability of the ternary complex. This structural arrangement provides a rationale for the potent degradation of BRM and the observed selectivity over its close homolog BRG1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
X-Ray Crystallography of the Ternary Complex
Objective: To determine the three-dimensional structure of the BRG1-compound 17-VBC ternary complex.
Protocol:
-
Protein Expression and Purification: The human BRG1 bromodomain (residues 1461-1587) and the VBC complex (VHL residues 54-213, Elongin B residues 1-104, and Elongin C residues 17-112) are expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.
-
Ternary Complex Formation: The purified BRG1 bromodomain and VBC complex are mixed in a 1:1.2 molar ratio in the presence of a 1.5-fold molar excess of compound 17. The complex is incubated on ice for 1 hour.
-
Crystallization: The ternary complex is concentrated to approximately 10 mg/mL. Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C. Crystals are typically obtained in a solution containing 0.1 M HEPES pH 7.5, 10% w/v PEG 8000, and 8% v/v ethylene glycol.
-
Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using previously determined structures of the BRG1 bromodomain and VBC complex as search models. The structure is then refined to a resolution of 3.17 Å.[4]
AlphaLISA Binding Assay
Objective: To measure the binding affinity of this compound to BRM/BRG1 and VHL.
Protocol:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Assay Plate Setup: The assay is performed in a 384-well plate. A serial dilution of the PROTAC compound is prepared.
-
Binding Reaction: Biotinylated VHL is incubated with the PROTAC and GST-tagged BRM/BRG1 bromodomain at room temperature for 1 hour.
-
Bead Addition: Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are added to the wells. The plate is incubated in the dark at room temperature for 1 hour.
-
Signal Detection: The plate is read on an Alpha-enabled plate reader. The proximity of the Donor and Acceptor beads upon ternary complex formation results in a chemiluminescent signal.
-
Data Analysis: The resulting data is used to calculate the binding affinity (IC50 or Kd) of the PROTAC for the target proteins.[1]
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Protocol:
-
Immobilization: An anti-GST antibody is immobilized on a CM5 sensor chip. GST-tagged BRM or BRG1 bromodomain is then captured on the chip surface.
-
Binary Interaction Analysis: A serial dilution of the PROTAC is injected over the captured bromodomain to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Interaction Analysis: To measure ternary complex formation, a constant concentration of the VBC complex is pre-mixed with a serial dilution of the PROTAC. This mixture is then injected over the captured bromodomain.
-
Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine the kinetic and affinity constants.[1]
Cellular Degradation Assay (Western Blot)
Objective: To measure the ability of this compound to induce the degradation of endogenous BRM and BRG1 in a cellular context.
Protocol:
-
Cell Culture and Treatment: SW1573 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRM, BRG1, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of BRM and BRG1 is normalized to the loading control. The DC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[1]
Conclusion
This compound (compound 17) is a highly potent and selective degrader of BRM with promising therapeutic potential in BRG1-mutant cancers. The structural and biophysical data presented in this guide provide a detailed understanding of its mechanism of action at the molecular level. The crystal structure of the BRG1-compound 17-VBC ternary complex offers a blueprint for the rational design of next-generation BRM degraders with improved properties. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of targeted protein degradation.
References
In-Depth Technical Guide: Downstream Signaling Effects of PROTAC BRM Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the downstream signaling effects of PROTAC BRM degrader-1, a potent and selective degrader of the Brahma (BRM/SMARCA2) protein. BRM is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. The degradation of BRM has emerged as a promising therapeutic strategy, particularly in cancers with mutations in the closely related paralog BRG1 (SMARCA4). This document details the quantitative effects of this compound on protein degradation, downstream gene and protein expression, and cell viability. It also provides detailed experimental protocols for key assays and visualizes the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound (also referred to as compound 17).
Table 1: Degradation Potency of this compound
| Target Protein | DC50 Value | Reference |
| BRM (SMARCA2) | 93 pM | [1] |
| BRG1 (SMARCA4) | 4.9 nM | [1] |
Table 2: Effects of BRM Degradation on Downstream Gene Expression
| Gene Target | Effect on Expression | Cell Type/Model | Reference |
| PLAU | Downregulation | Not Specified | N/A |
| KRT80 | Downregulation | Not Specified | N/A |
| Claudins | Downregulation | Breast Cancer Cells | [2] |
| C/EBPβ | Upregulation (de-repression) | Breast Cancer Cells | [3] |
| α5 integrin | Upregulation | Breast Cancer Cells | [3] |
Table 3: Cellular Effects of BRM Degradation
| Effect | Assay | Cell Type/Model | Quantitative Metric | Reference |
| Inhibition of Cell Proliferation | Cell Viability Assay | BRG1-mutant cancer cells | IC50/EC50 (Not Specified) | N/A |
| Induction of Apoptosis | Not Specified | Not Specified | Not Specified | N/A |
| Cell Cycle Arrest | Not Specified | Not Specified | Not Specified | N/A |
Signaling Pathways
The degradation of BRM by this compound initiates a cascade of downstream signaling events, primarily through the modulation of gene expression.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to the BRM protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex. This proximity induces the ubiquitination of BRM, marking it for degradation by the proteasome.
Downstream Signaling Cascade
The depletion of BRM protein disrupts the function of the SWI/SNF complex, leading to altered chromatin accessibility and subsequent changes in the transcription of target genes. This can impact multiple cellular processes, including cell cycle progression, apoptosis, and cell adhesion. One notable pathway affected is the JAK2/STAT3 signaling pathway, where BRM has been shown to play a role in its activation.
Experimental Protocols
This section provides detailed protocols for the key experiments used to characterize the downstream effects of this compound.
Western Blotting for BRM Protein Degradation
This protocol is for assessing the extent and time-course of BRM protein degradation following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRM (SMARCA2)
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRM and a loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BRM degradation relative to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the changes in mRNA levels of downstream target genes like PLAU and KRT80.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
RT-qPCR: Run the reaction on an RT-qPCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.[4][5]
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 or EC50 value.
Conclusion
This compound is a highly potent and selective degrader of the BRM protein, leading to significant downstream signaling effects. Its ability to modulate the transcription of key genes involved in cell proliferation, apoptosis, and metastasis underscores its therapeutic potential, particularly in the context of BRG1-mutant cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to further elucidate the mechanism of action and clinical utility of this promising new class of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Complex Alternative Splicing of the Smarca2 Gene Suggests the Importance of Smarca2-B Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PROTAC BRM Degrader-1 Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a Western blot analysis to evaluate the efficacy of PROTAC BRM degrader-1. This proteolysis-targeting chimera (PROTAC) induces the degradation of the BRM (SMARCA2) and BRG1 (SMARCA4) proteins, key components of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] Western blotting is a crucial technique to quantify the reduction in target protein levels following treatment with the degrader.[6][7][8]
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to the target proteins (BRM/BRG1) and an E3 ubiquitin ligase.[9][10] This proximity induces the ubiquitination of BRM and BRG1, marking them for degradation by the proteasome.[9][11] The result is a decrease in the cellular levels of these proteins, which can be visualized and quantified by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PROTAC-mediated degradation and the experimental workflow for the Western blot protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Bromodomain of BRG-1/BRM Subunit of the SWI/SNF Complex Increases the Anticancer Activity of Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Immunoprecipitation of BRM Using PROTAC BRM Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation of the BRM (Brahma/SMARCA2) protein following treatment with a PROTAC BRM degrader. It also outlines the mechanism of action of PROTAC-mediated BRM degradation and its implications for cellular signaling pathways.
Introduction
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTAC BRM degrader-1 is designed to specifically target the BRM protein, a key ATPase subunit of the SWI/SNF chromatin remodeling complex, for degradation. Immunoprecipitation is a powerful technique to isolate and enrich the target protein and its interacting partners from a complex cellular lysate, allowing for the study of protein-protein interactions and the efficacy of the degrader.
Mechanism of Action
This compound operates by forming a ternary complex between the BRM protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate BRM, marking it for degradation by the 26S proteasome. This targeted degradation of BRM can have significant effects on gene expression and cellular processes due to BRM's role in chromatin remodeling.
Data Presentation
The following table summarizes the degradation potency of various reported PROTAC BRM degraders.
| PROTAC Name | Target(s) | DC50 for BRM | DC50 for BRG1 | E3 Ligase Ligand | Reference |
| This compound (compound 17) | BRM, BRG1 | 93 pM | 4.9 nM | Not Specified | [1] |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM, BRG1 | 10-100 nM | > 1 µM | Not Specified | [2][3] |
| PROTAC SMARCA2 degrader-1 (compound ex7) | BRM (SMARCA2) | < 0.1 µM | Not Specified | Not Specified | [3][4] |
| AU-24118 | SMARCA2, SMARCA4, PBRM1 | Not Specified | Not Specified | CRBN | [5] |
Experimental Protocols
Immunoprecipitation of BRM after PROTAC Treatment
This protocol details the steps for immunoprecipitating the BRM protein from cells treated with this compound.
Materials:
-
Cells expressing BRM (e.g., HeLa, 293T)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-BRM antibody (validated for immunoprecipitation)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies for western blotting (e.g., anti-BRM, anti-ubiquitin, anti-actin)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the indicated time (e.g., 4-24 hours).
-
For a control to confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC degrader.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube. This is the protein extract.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add protein A/G beads to the lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
Take a small aliquot of the lysate as the "input" control.
-
To the remaining lysate, add the anti-BRM antibody. For a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer. If analyzing by western blot, you can directly add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis by Western Blot:
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies (e.g., anti-BRM, anti-ubiquitin).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Analyze the results to confirm the presence and ubiquitination status of BRM in the immunoprecipitated samples.
-
Visualizations
Caption: Experimental workflow for BRM immunoprecipitation.
Caption: PROTAC-mediated degradation of BRM and its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BRM Degrader-1 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of PROTAC BRM degrader-1, a potent and selective degrader of the BRM (Brahma/SMARCA2) protein, in preclinical xenograft models of cancer. The protocols and data presented are compiled from published research and are intended to guide the design and execution of similar studies.
Introduction
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the BRM protein, a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the related BRG1 (SMARCA4) protein, tumor cells often become dependent on BRM for survival, a concept known as synthetic lethality.[3] this compound has been shown to be effective in preclinical in vivo xenograft models of BRG1-mutant non-small cell lung cancer (NSCLC), demonstrating its potential as a targeted therapeutic agent.
Mechanism of Action
This compound functions by simultaneously binding to the BRM protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRM, marking it for degradation by the proteasome. The degradation of BRM in BRG1-mutant cancer cells disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and tumor growth inhibition.
In Vivo Xenograft Studies: Data Summary
This compound has demonstrated significant anti-tumor activity in xenograft models of BRG1-mutant NSCLC. The following tables summarize the quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Cell Line | Cancer Type | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| HCC2302 | NSCLC (BRG1-mutant) | Nude Mice | This compound | Intravenous, intermittent | Significant antitumor efficacy |
| Calu-6 | NSCLC (BRG1-wildtype) | Nude Mice | This compound | Intravenous, intermittent | Potent and selective BRM degradation |
Note: Specific TGI percentages and detailed dosing schedules for this compound are not publicly available in the primary literature. The provided information is based on the reported outcomes.
Experimental Protocols
The following are detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound.
Protocol 1: HCC2302 and Calu-6 Xenograft Model
1. Cell Culture:
-
Culture HCC2302 (BRG1-mutant) or Calu-6 (BRG1-wildtype) human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Acclimatize animals for at least one week prior to the study.
3. Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
5. This compound Administration:
-
Reconstitute this compound in a suitable vehicle for intravenous (IV) administration (e.g., 5% dextrose in water).
-
Administer the degrader or vehicle control intravenously according to the desired dosing schedule (e.g., twice weekly). Note: The optimal dose and schedule should be determined empirically.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm BRM degradation).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Signaling Pathway
The degradation of BRM by this compound in BRG1-mutant cancer cells has significant downstream effects on gene expression and cellular processes. BRM, as part of the SWI/SNF complex, regulates the accessibility of chromatin to transcription factors. Its degradation leads to altered transcription of genes involved in cell cycle progression and DNA repair, ultimately resulting in cell cycle arrest and inhibition of tumor growth.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of BRG1-mutant cancers. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the in vivo efficacy of this and similar targeted protein degraders. Careful execution of these xenograft models is crucial for obtaining reliable and reproducible data to support further drug development efforts.
References
- 1. Collection - PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generation of a Dose-Response Curve for PROTAC BRM Degrader-1
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3][4] PROTAC BRM degrader-1 is a heterobifunctional molecule designed to target Brahma homolog (BRM), also known as SMARCA2, for degradation.[5][6][7][8] This molecule functions by simultaneously binding to BRM and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the BRM protein.[3][4] Some PROTAC BRM degraders can also target the closely related protein BRG1 (SMARCA4), which is another key ATPase subunit of the SWI/SNF chromatin-remodeling complex.[5][7] The SWI/SNF complex plays a crucial role in regulating gene expression by altering chromatin structure.[9][10]
These application notes provide a comprehensive guide for researchers to generate a dose-response curve for this compound. This involves determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The protocols outlined below cover cell culture, western blotting for protein quantification, quantitative PCR (qPCR) for measuring mRNA levels, and cell viability assays to assess the functional consequences of BRM degradation.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the BRM signaling pathway, the experimental workflow for generating a dose-response curve, and the general mechanism of action for a PROTAC.
Caption: BRM is a core ATPase subunit of the SWI/SNF chromatin-remodeling complex.
Caption: Workflow for generating a dose-response curve for this compound.
Caption: General mechanism of action of a PROTAC molecule.
Data Presentation
The following tables summarize hypothetical data from the described experiments.
Table 1: Dose-Dependent Degradation of BRM Protein
| This compound (nM) | BRM Protein Level (%) (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.5 |
| 10 | 15.8 | 2.1 |
| 100 | 5.2 | 1.5 |
| 1000 | 4.8 | 1.2 |
Table 2: Effect of this compound on BRM mRNA Expression
| This compound (nM) | Relative BRM mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.98 | 0.15 |
| 10 | 1.05 | 0.11 |
| 100 | 0.95 | 0.18 |
Table 3: Dose-Response of this compound on Cell Viability
| This compound (nM) | Cell Viability (%) (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 3.9 |
| 1 | 85.7 | 4.1 |
| 10 | 62.3 | 3.2 |
| 100 | 40.1 | 2.8 |
| 1000 | 35.8 | 2.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the selected cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Western Blotting for BRM Degradation
-
Sample Preparation:
-
Wash cells with ice-cold PBS.[11]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][13]
-
Sonicate the lysate to shear DNA and reduce viscosity.[11][12][13]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.[11]
-
Boil the samples at 95°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[11]
-
Run the gel to separate proteins by size.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[11][12]
-
Incubate the membrane with a primary antibody specific for BRM overnight at 4°C with gentle shaking.[12][13]
-
Wash the membrane three times for 5 minutes each with TBST.[13]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5 minutes each with TBST.[13]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRM signal to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
Protocol 3: Quantitative PCR (qPCR) for BRM mRNA Expression
-
RNA Isolation:
-
Harvest cells treated as described in Protocol 1.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BRM and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.[17]
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BRM and the housekeeping gene in each sample.[18]
-
Calculate the relative expression of BRM mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 4: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound as described in Protocol 1.
-
-
Incubation:
-
Incubate the cells for a period that is relevant to the observed degradation and expected functional outcome (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8.[]
-
Follow the manufacturer's protocol to measure cell viability, which is typically determined by reading luminescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells to determine the percentage of viability for each concentration of the PROTAC.
-
Plot the percentage of viability against the log of the PROTAC concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC SMARCA2 degrader-1_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. idtdna.com [idtdna.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Global Ubiquitin Mapping of PROTAC BRM Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3][4] PROTAC BRM degrader-1 is a heterobifunctional molecule designed to target Brahma (BRM, also known as SMARCA2), a key ATPase subunit of the SWI/SNF chromatin-remodeling complex.[5][6][7] BRM is a synthetic lethal target in cancers with mutations in its paralog, BRG1 (SMARCA4).[7][8]
A critical aspect of developing selective PROTACs is to understand their impact on the global cellular ubiquitome, ensuring that the degradation effect is specific to the intended target with minimal off-target effects. Global ubiquitin mapping, a quantitative proteomics technique, allows for the comprehensive identification and quantification of ubiquitination sites across the entire proteome.[9][10][11] This is typically achieved by enriching for peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digestion, followed by analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
These application notes provide a detailed protocol for assessing the specificity of this compound by mapping global ubiquitination changes in a relevant cancer cell line. The data presented demonstrates the high specificity of the degrader for SMARCA2/4.[7][13][14]
Mechanism of Action: this compound
This compound is a bifunctional molecule that consists of a ligand that binds to the BRM protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[1][2] This induces the formation of a ternary complex between BRM and the E3 ligase, leading to the polyubiquitination of BRM.[3] The ubiquitinated BRM is then recognized and degraded by the 26S proteasome.[2][15]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency of this compound and its effect on the ubiquitination of its primary targets, BRM (SMARCA2) and its paralog BRG1 (SMARCA4).
Table 1: this compound Potency
This table shows the half-maximal degradation concentration (DC50) for the intended target BRM (SMARCA2) and its closely related paralog BRG1 (SMARCA4).
| Compound | Target Protein | DC50 | Reference |
| This compound (compound 17) | BRM (SMARCA2) | 93 pM | [16] |
| BRG1 (SMARCA4) | 4.9 nM | [16] | |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM (SMARCA2) | 10-100 nM | [17] |
| BRG1 (SMARCA4) | > 1 µM | [17] |
Table 2: Global Ubiquitylome Analysis of Target Proteins
This table presents the results from a di-glycine remnant mass spectrometry analysis in SW1573 cells treated with a BRM/BRG1 degrader (A947, 500 nM). The data shows the log2 fold change in ubiquitination at specific sites on SMARCA2 and SMARCA4 proteins compared to a vehicle control. A significant increase in ubiquitination is observed, confirming the on-target mechanism of the PROTAC.
| Protein | UniProt ID | Ubiquitination Site | Log2 Fold Change (vs. DMSO) | Treatment Time | Reference |
| SMARCA2 (BRM) | P51531 | K107 | > 4.0 | 30 min | [13] |
| K111 | > 4.0 | 30 min | [13] | ||
| K143 | > 4.0 | 30 min | [13] | ||
| K144 | > 4.0 | 30 min | [13] | ||
| K152 | > 4.0 | 30 min | [13] | ||
| SMARCA4 (BRG1) | P51532 | K148 | ~ 3.0 | 30 min | [13] |
| K156 | ~ 3.0 | 30 min | [13] | ||
| K181 | ~ 3.0 | 30 min | [13] |
Note: Data is estimated from the published volcano plot in the reference. The analysis identified 5,720 unique ubiquitinated peptides, with the vast majority showing no significant change, indicating high specificity of the degrader.[7][13]
Experimental Protocols
The following is a representative protocol for performing global ubiquitin mapping to assess the specificity of this compound.
Cell Culture and Treatment
-
Cell Line: SW1573 (non-small cell lung cancer) cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed cells in 15 cm dishes and grow to 80-90% confluency.
-
Treatment: Treat cells with 500 nM this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for short time points (e.g., 5 and 30 minutes) to capture the ubiquitination event before significant protein degradation occurs.[13]
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
Protein Extraction and Digestion
-
Lysis: Lyse the cell pellet in urea lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, supplemented with protease and deubiquitinase inhibitors). Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifugation: Clarify the lysate by centrifuging at 20,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the proteins with 5 mM DTT for 1 hour at 37°C, then alkylate with 15 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
K-ε-GG Peptide Enrichment
-
Antibody Preparation: Use an anti-K-ε-GG remnant antibody cross-linked to protein A/G beads.
-
Immunoaffinity Purification: Resuspend the dried peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl). Add the antibody-bead conjugate.
-
Incubation: Incubate for 2-4 hours at 4°C with gentle rotation to enrich for ubiquitinated peptides.
-
Washing: Wash the beads multiple times with IP buffer and then with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched K-ε-GG peptides from the beads using 0.15% TFA.
-
Final Desalting: Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-flow HPLC system.
-
Chromatography: Resuspend the enriched peptides in a loading buffer (e.g., 0.1% formic acid). Load the peptides onto a trap column and then separate them on an analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most intense precursor ions.
Data Analysis
-
Database Search: Process the raw MS data using software such as MaxQuant. Search the MS/MS spectra against a human protein database (e.g., UniProt) with specified parameters, including trypsin as the enzyme, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and GlyGly on lysine as variable modifications.
-
Quantification: Use a label-free quantification (LFQ) algorithm to calculate the intensity of each identified ubiquitinated peptide.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test) on the LFQ intensities between the PROTAC-treated and vehicle control groups. Visualize the results using a volcano plot (Log2 fold change vs. -Log10 p-value) to identify significantly regulated ubiquitination sites.[13][18]
Downstream Signaling Consequences
Degradation of BRM (SMARCA2) in BRG1 (SMARCA4)-mutant cancer cells has been shown to have significant downstream effects on signaling pathways that control cell proliferation and survival. Key consequences include the modulation of the YAP signaling pathway and a reduction in the phosphorylation of ERK, a critical node in the MAPK signaling pathway.[5]
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MSV000089176 - Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
- 10. Global Analysis of Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 11. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. themoonlight.io [themoonlight.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of PROTAC BRM Degrader-1 Off-Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in targeted therapy, enabling the degradation of specific proteins rather than their inhibition. PROTAC BRM degrader-1 (also known as compound 17) is a potent and selective degrader of the SWI/SNF chromatin remodeling complex ATPases BRM (Brahma/SMARCA2) and its close homolog BRG1 (Brahma-related gene 1/SMARCA4).[1] While designed for high selectivity, a comprehensive understanding of a PROTAC's off-target profile is critical for its preclinical and clinical development to ensure safety and therapeutic efficacy. This document provides a detailed overview of the proteomic analysis of this compound's off-targets, summarizing key quantitative data and providing detailed experimental protocols for researchers.
The assessment of off-target effects is crucial as unintended protein degradation can lead to toxicity or other adverse effects. Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for the global analysis of protein abundance changes induced by PROTACs, allowing for the identification of both intended targets and unintended off-targets.[2][3]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to the BRM/BRG1 proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both the target protein (BRM/BRG1) and the E3 ligase, the PROTAC forms a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.
Quantitative Proteomic Analysis of Off-Targets
Global proteomic analysis of cell lines treated with a related and highly selective BRM/SMARCA2 degrader, A947, revealed no unexpected off-target degradation. This indicates a high degree of selectivity for this class of degraders. The study by Cantley J, et al. (2022) utilized global ubiquitin mapping and proteome profiling to assess the selectivity of their potent SMARCA2 degrader.
While specific quantitative data for a wide range of off-targets for this compound (compound 17) is not extensively published in the primary literature, the focus of the available studies has been on its selectivity between the intended targets BRM (SMARCA2) and its close homolog BRG1 (SMARCA4).
On-Target Selectivity
The primary "off-target" of concern for a BRM-targeted degrader is its paralog BRG1. This compound (compound 17) was specifically designed and optimized to achieve selectivity for BRM over BRG1.
| Compound | Target | DC50 | Cell Line | Reference |
| This compound (compound 17) | BRM (SMARCA2) | 93 pM | Not Specified | |
| BRG1 (SMARCA4) | 4.9 nM | Not Specified |
DC50: Concentration of the compound that results in 50% degradation of the target protein.
This data demonstrates that while this compound degrades both BRM and BRG1, it is significantly more potent in degrading BRM.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the proteomic analysis of PROTAC off-targets, based on established protocols for similar analyses.
Global Proteomics for Off-Target Profiling
This protocol outlines a typical workflow for identifying and quantifying protein abundance changes across the proteome in response to PROTAC treatment using Tandem Mass Tag (TMT) labeling and LC-MS/MS.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line where BRM/BRG1 is expressed) to approximately 80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Cell Lysis and Protein Extraction:
-
Resuspend cell pellets in lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).
-
Sonicate the samples on ice to ensure complete cell lysis and shear nucleic acids.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Dry the purified peptides under vacuum.
4. Tandem Mass Tag (TMT) Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction by adding hydroxylamine.
5. Peptide Pooling and Fractionation:
-
Combine the TMT-labeled samples in equal amounts.
-
Desalt the pooled sample using a C18 cartridge.
-
Fractionate the peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity and improve proteome coverage.
6. LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Separate peptides on an analytical column with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
7. Data Processing and Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that show significant changes in abundance between the PROTAC-treated and vehicle-treated samples.
-
Proteins that are significantly downregulated and are not the intended targets (BRM/BRG1) are considered potential off-targets.
Conclusion
The available data for this compound and related compounds suggest a high degree of selectivity, with the primary off-target consideration being the closely related paralog BRG1. The proteomic profiling of a similar selective SMARCA2 degrader did not reveal any unexpected off-target degradation, which is a positive indication for the safety profile of this class of molecules. However, it is imperative for any new PROTAC compound entering preclinical development to undergo rigorous and unbiased off-target analysis using global proteomics. The protocols provided here offer a robust framework for researchers to conduct such studies, ensuring a comprehensive evaluation of the selectivity and potential liabilities of novel protein degraders. Further research with detailed quantitative proteomics on this compound across multiple cell lines will provide a more complete picture of its off-target landscape.
References
Application Notes and Protocols: PROTAC BRM Degrader-1 in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC BRM degrader-1 for the targeted degradation of the BRM (Brahma/SMARCA2) protein in prostate cancer cell lines. The provided protocols offer detailed methodologies for key experiments to assess the efficacy and mechanism of action of this degrader.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This compound is a chemical entity designed to bring the BRM protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRM by the proteasome. BRM is a key ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. In prostate cancer, the SWI/SNF complex is implicated in modulating the activity of the androgen receptor (AR), a key driver of tumor growth.[1][2] Degradation of BRM can therefore disrupt oncogenic signaling pathways and inhibit cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and similar dual SMARCA2/4 degraders in relevant prostate cancer cell lines.
Table 1: Degradation Potency of this compound
| Compound | Target | DC50 | Cell Line | Reference |
| This compound (compound 17) | BRM (SMARCA2) | 93 pM | Not Specified | [3] |
| This compound (compound 17) | BRG1 (SMARCA4) | 4.9 nM | Not Specified | [3] |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM (SMARCA2) | 10-100 nM | Not Specified | [4][5] |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRG1 (SMARCA4) | > 1 µM | Not Specified | [4][5] |
Table 2: Anti-proliferative Activity of a mSWI/SNF ATPase Degrader
| Compound | Cell Line | IC50 | Classification | Reference |
| AU-24118 | VCaP | < 100 nM | Sensitive | [6] |
Signaling Pathway
The degradation of BRM by this compound impacts the function of the SWI/SNF chromatin remodeling complex, which in turn affects the transcriptional activity of key oncogenic drivers in prostate cancer, such as the androgen receptor (AR).
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on prostate cancer cells.
Prostate Cancer Cell Culture
-
Cell Lines: LNCaP and VCaP are commonly used androgen-sensitive prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Western Blotting for BRM Degradation
This protocol is used to quantify the degradation of BRM protein following treatment with the PROTAC degrader.
Caption: A streamlined workflow for Western Blot analysis.
-
Cell Plating: Seed 1 x 10^6 prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRM (SMARCA2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the BRM signal to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed prostate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 72-96 hours.
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values using a non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat prostate cancer cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for specific reagents and kits.
References
- 1. The SWI/SNF ATPase Brm Is a Gatekeeper of Proliferative Control in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC BRM Degrader-1 Formulation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in-vivo application of PROTAC BRM degrader-1, a potent and selective degrader of the Brahma-related gene 1 (BRM/SMARCA2) protein. This degrader shows promise in preclinical models of cancers with mutations in the closely related gene BRG1 (SMARCA4), where cancer cells often become dependent on BRM for survival.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the BRM protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the ubiquitination of BRM, marking it for degradation by the proteasome. In BRG1-mutant cancers, the degradation of BRM leads to synthetic lethality and tumor growth inhibition.
Caption: Mechanism of action of this compound.
In-Vivo Formulation and Administration
The successful in-vivo application of this compound relies on an appropriate formulation to ensure solubility and bioavailability. The following tables summarize key in-vivo parameters and a detailed protocol for formulation preparation.
Quantitative Data Summary
| Parameter | Value | Animal Model | Reference |
| In-vitro Efficacy | |||
| BRM (SMARCA2) DC50 | 93 pM | SW1573 cells | [1] |
| BRG1 (SMARCA4) DC50 | 4.9 nM | SW1573 cells | [1] |
| In-vivo Administration | |||
| Route of Administration | Intravenous (IV) | Mice | [2] |
| Dosing | Intermittent | Mice | [2] |
| In-vivo Efficacy | |||
| Outcome | Tumor growth inhibition | BRG1-mutant xenograft models | [2] |
| BRM Degradation | >95% required for significant activity | Calu6 and HCC2302 xenograft models | [3] |
Formulation Protocol
This protocol describes the preparation of a vehicle suitable for the intravenous administration of this compound in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution.
-
In a separate sterile tube, add PEG300.
-
To the PEG300, add the PROTAC/DMSO stock solution and mix thoroughly.
-
Add Tween 80 to the mixture and mix until a clear solution is formed.
-
Finally, add sterile saline to the desired final volume and mix thoroughly.
Example Formulation (for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):
-
To prepare 1 mL of the final formulation:
-
100 µL DMSO (containing the dissolved PROTAC)
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Sterile Saline
-
Experimental Protocols
BRG1-Mutant Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using a BRG1-mutant human NSCLC cell line, such as NCI-H1944 or HCC2302.
References
Troubleshooting & Optimization
improving cell permeability of PROTAC BRM degrader-1
Welcome to the technical support center for PROTAC BRM degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to improve the cell permeability and overall efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the BRM (Brahma homolog), also known as SMARCA2, a core ATPase subunit of the SWI/SNF chromatin-remodeling complex.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BRM, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][4][5] This ternary complex formation (BRM-PROTAC-E3 ligase) leads to the ubiquitination of BRM and its subsequent degradation by the proteasome.[3]
Q2: My this compound shows good biochemical activity but poor cellular efficacy. What are the likely causes?
A common reason for this discrepancy is poor cell permeability.[3][6] PROTACs are often large molecules with high molecular weights and polar surface areas, which can limit their ability to cross the cell membrane.[3][7] Even if the PROTAC enters the cell, it may be subject to efflux by transporters, reducing its intracellular concentration.[8][9] Other factors could include instability of the compound in the cellular environment or issues with ternary complex formation within the cell.
Q3: What are the key physicochemical properties of PROTACs that influence cell permeability?
Key properties include:
-
Molecular Weight (MW): PROTACs often exceed the typical "rule-of-five" guidelines for oral drugs, with MWs often over 800 Da, which can negatively impact permeability.[7]
-
Polar Surface Area (PSA): A large PSA can hinder passive diffusion across the lipid bilayer of the cell membrane.[3]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can reduce permeability.[7][10]
-
Lipophilicity (logP/logD): An optimal lipophilicity is crucial. While increased lipophilicity can enhance membrane partitioning, excessively high logP can lead to poor solubility and membrane retention.[10]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a loss of conformational energy upon membrane crossing.[7]
Troubleshooting Guide: Improving Cell Permeability
Issue 1: Low intracellular concentration of this compound.
Possible Cause: Poor passive permeability due to suboptimal physicochemical properties.
Troubleshooting Steps:
-
Linker Modification:
-
Shorten the Linker: Shorter alkyl linkers can be more permeable than longer PEG linkers.[6]
-
Reduce Polarity: Replace polar groups in the linker (e.g., ethers in PEG) with more rigid, less polar moieties like piperazine or piperidine rings. This can also pre-organize the PROTAC into a more permeable conformation.[3][7]
-
Introduce Rigidity: A more rigid linker can reduce the entropic penalty of adopting a membrane-permeable conformation.[3][7]
-
-
Prodrug Strategy:
-
"In-cell Click" Chemistry (CLIPTACs):
-
Synthesize two smaller, more permeable fragments of the PROTAC that can enter the cell and then form the active PROTAC intracellularly via a bio-orthogonal click reaction.[11]
-
Issue 2: High efflux of this compound leading to low net intracellular concentration.
Possible Cause: The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein).
Troubleshooting Steps:
-
Structural Modification:
-
Subtle structural changes to the PROTAC can disrupt its recognition by efflux transporters. This may involve altering the E3 ligase ligand or the linker.[9]
-
For example, modifying the VHL ligand has been shown to impact efflux ratios in some PROTACs.
-
-
Co-administration with Efflux Inhibitors:
-
While not a long-term solution for a therapeutic, using known efflux pump inhibitors in your in vitro experiments can help confirm if efflux is the primary issue.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The this compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) in a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with buffer.
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
-
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, providing a model of intestinal absorption and efflux.[12]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The this compound is added to the apical (A) side of the monolayer.
-
At various time points, samples are taken from the basolateral (B) side.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
The PROTAC is added to the basolateral (B) side.
-
At various time points, samples are taken from the apical (A) side.
-
-
Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.
-
Apparent Permeability (Papp) Calculation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests active efflux.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | MW (Da) | cLogP | TPSA (Ų) | HBD | Rotatable Bonds |
| BRM Degrader-1 | 950 | 4.5 | 180 | 6 | 15 |
| Analog-1 (Shorter Linker) | 880 | 4.2 | 165 | 5 | 11 |
| Analog-2 (Rigid Linker) | 920 | 4.8 | 170 | 5 | 9 |
| Analog-3 (Prodrug) | 1050 | 5.5 | 160 | 4 | 16 |
Table 2: Permeability Data for this compound and Analogs
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| BRM Degrader-1 | 0.2 | 0.15 | 3.0 | 20 |
| Analog-1 (Shorter Linker) | 0.5 | 0.4 | 2.8 | 7 |
| Analog-2 (Rigid Linker) | 0.7 | 0.6 | 2.4 | 4 |
| Analog-3 (Prodrug) | 1.2 | 1.0 | 2.5 | 2.5 |
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Troubleshooting workflow for improving PROTAC permeability.
Logical Relationship
Caption: Relationship between properties, problems, and solutions.
References
- 1. BRM: the core ATPase subunit of SWI/SNF chromatin-remodelling complex—a tumour suppressor or tumour-promoting factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRM Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: PROTAC BRM Degrader-1 Linker Design and Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the linker design and optimization of PROTAC BRM degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC BRM degrader?
A1: PROTAC (Proteolysis Targeting Chimera) BRM degraders are heterobifunctional molecules designed to induce the degradation of the BRM (Brahma), also known as SMARCA2, protein. The PROTAC consists of three key components: a ligand that binds to the target protein (BRM), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By simultaneously binding to both BRM and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the BRM protein, marking it for degradation by the cell's proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Q2: What are the critical parameters to consider when designing the linker for a PROTAC BRM degrader?
A2: The linker is a crucial component that significantly influences the efficacy of a PROTAC. Key parameters to consider during linker design include:
-
Length: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between BRM and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long might lead to unproductive binding and reduced degradation efficiency.[3]
-
Composition: The chemical makeup of the linker affects its flexibility, solubility, and cell permeability. Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes or heterocyclic rings.
-
Attachment Points: The points at which the linker is connected to the BRM ligand and the E3 ligase ligand are critical. The exit vector of the linker from each ligand must be directed towards a solvent-exposed region to avoid disrupting the binding interfaces with their respective proteins.
Q3: Which E3 ligase is typically recruited by PROTAC BRM degraders?
A3: While there are over 600 E3 ligases in the human genome, the majority of PROTACs in development, including those targeting bromodomains like BRM, recruit either Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][4] The choice of E3 ligase can impact the degradation profile and tissue selectivity of the PROTAC.
Q4: What is the "hook effect" in the context of PROTACs?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRM or PROTAC-E3 ligase) rather than the productive ternary complex (BRM-PROTAC-E3 ligase), thus inhibiting degradation.
Troubleshooting Guide
Issue 1: My PROTAC BRM degrader shows weak or no degradation of BRM.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | 1. Optimize Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) and evaluate their degradation activity. 2. Vary Linker Composition: Experiment with linkers of different rigidity and polarity to improve the conformational flexibility required for optimal ternary complex formation. 3. Modify Attachment Points: Alter the connection point of the linker on either the BRM ligand or the E3 ligase ligand to find a more favorable exit vector. |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Analyze the molecular weight, lipophilicity (LogP), and number of hydrogen bond donors/acceptors of your PROTAC. 2. Modify Linker: Introduce more lipophilic or rigid components into the linker to potentially improve cell permeability. |
| Instability of the PROTAC | 1. Check for Metabolic Lability: Incubate the PROTAC with liver microsomes or in cell culture medium to assess its metabolic stability. 2. Modify Linker: Replace metabolically labile functional groups within the linker with more stable alternatives. |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Ensure that the target cells express sufficient levels of the recruited E3 ligase (e.g., CRBN or VHL) using Western blot or qPCR. 2. Test Alternative E3 Ligase Ligands: Synthesize a version of your PROTAC that recruits a different E3 ligase to see if that improves degradation. |
Issue 2: I am observing the "hook effect" at high concentrations of my PROTAC.
| Possible Cause | Troubleshooting Step |
| Excessive Binary Complex Formation | 1. Perform a Dose-Response Experiment: Conduct a detailed concentration-response curve to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% degradation is achieved (DC50). 2. Use Lower Concentrations: For subsequent experiments, use concentrations at or near the determined Dmax and avoid concentrations in the hook effect range. |
Issue 3: My degradation results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | 1. Standardize Cell Seeding Density and Passage Number: Ensure consistency in cell confluency and use cells within a defined passage number range for all experiments. 2. Consistent Treatment Time: Use a consistent incubation time for PROTAC treatment across all experiments. |
| Issues with Western Blotting | 1. Optimize Antibody Concentrations: Titrate primary and secondary antibody concentrations to ensure you are in the linear range of detection. 2. Use a Reliable Loading Control: Use a stable housekeeping protein (e.g., GAPDH, β-actin) to normalize for protein loading. |
Quantitative Data Summary
The following table summarizes publicly available data on the degradation potency of representative PROTAC BRM degraders.
| PROTAC Name | Target(s) | Recruited E3 Ligase | Linker Composition (if specified) | DC50 (BRM/SMARCA2) | DC50 (BRG1/SMARCA4) | Cell Line | Reference |
| This compound (compound 17) | BRM, BRG1 | Not specified | Not specified | 93 pM | 4.9 nM | Not specified | [5] |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM, BRG1 | Not specified | TsO-C2-Piperidine-O-azetidine-CO-Ph-C2-OH | 10-100 nM | > 1 µM | Not specified | [6] |
| PROTAC SMARCA2 degrader-1 (compound ex7) | SMARCA2 | Not specified | E3 ubiquitin ligase binding linker | < 0.1 µM | Not applicable | Not specified | [7] |
| G-6599 | SMARCA2, SMARCA4 | FBXO22 | Contains an alkyne spacer and an azepane tail | 18 pM | 56 pM | HCC515 | [8] |
| Compound 5 | SMARCA2, SMARCA4 | FBXO22 | Contains a cyclobutyl moiety | >80% Dmax | >80% Dmax | HCC515 | [8] |
Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol provides a general framework for assessing the formation of the BRM-PROTAC-E3 ligase ternary complex using TR-FRET.
Materials:
-
Purified, tagged BRM protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC)
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Europium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-APC)
-
PROTAC BRM degrader
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare a dilution series of the PROTAC BRM degrader in assay buffer.
-
In a 384-well plate, add the purified BRM protein and the E3 ligase complex at optimized concentrations.
-
Add the diluted PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the donor- and acceptor-labeled antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot it against the PROTAC concentration to generate a bell-shaped curve, indicative of ternary complex formation.[9][10][11][12]
Cellular Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is for detecting the ubiquitination of endogenous BRM in cells treated with a PROTAC.
Materials:
-
Cell line of interest
-
PROTAC BRM degrader
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BRM antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat the cells with the PROTAC BRM degrader at the desired concentration for a specified time (e.g., 4 hours). Include a vehicle control.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-BRM antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated BRM protein, which will appear as a high-molecular-weight smear.[13]
BRM Degradation Assay (Western Blot)
This is a standard protocol to quantify the reduction in BRM protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC BRM degrader
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibody against BRM
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a dilution series of the PROTAC BRM degrader for a set period (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-BRM antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software and normalize the BRM signal to the loading control. Plot the normalized BRM levels against the PROTAC concentration to determine the DC50 and Dmax.[14]
Visualizations
Caption: General mechanism of action for a PROTAC BRM degrader.
Caption: Workflow for PROTAC BRM degrader linker optimization.
Caption: Troubleshooting decision tree for PROTAC BRM degrader experiments.
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. biorxiv.org [biorxiv.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. Western blot protocol | Abcam [abcam.com]
Technical Support Center: PROTAC BRM Degrader-1 Inactive Control Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the PROTAC BRM Degrader-1 Inactive Control Compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Inactive Control Compound and why is it important?
A1: The this compound Inactive Control Compound is a molecule structurally similar to the active this compound, but with a specific modification that renders it incapable of inducing the degradation of the BRM protein. Typically, this is achieved by altering the component that binds to the E3 ubiquitin ligase, for example, by using a diastereomer with the incorrect stereochemistry for E3 ligase binding.[][2] This control is crucial for confirming that the cellular effects observed with the active degrader are a direct result of BRM protein degradation and not due to other, off-target effects of the compound.[3][4]
Q2: How does the inactive control differ from the active this compound?
A2: The inactive control is designed to retain its ability to bind to the BRM protein, similar to the active degrader. However, its inability to recruit the E3 ubiquitin ligase means it cannot form the "ternary complex" (BRM protein : PROTAC : E3 ligase) necessary to trigger ubiquitination and subsequent proteasomal degradation.[2] Therefore, while it may act as an inhibitor of BRM function by occupying its binding site, it will not lead to a reduction in BRM protein levels.
Q3: What are the key applications of this inactive control compound?
A3: The primary applications include:
-
Validating On-Target Effects: Demonstrating that the observed phenotype (e.g., cell death, changes in gene expression) is due to BRM degradation, not just BRM inhibition or other non-specific effects.
-
Deconvoluting Degradation vs. Inhibition: Separating the biological consequences of removing the entire BRM protein scaffold from simply blocking one of its functions.
-
Controlling for Off-Target Toxicity: Ensuring that the compound itself, independent of its degradation activity, is not causing cellular toxicity.
Q4: At what concentration should I use the inactive control?
A4: The inactive control should be used at the same concentrations as the active this compound. This allows for a direct comparison of their effects and helps to ensure that any observed differences are due to the degradation activity of the active compound.
Quantitative Data Summary
The following table summarizes typical comparative data for the active this compound and its inactive control. Note that these are representative values.
| Parameter | This compound (Active) | Inactive Control Compound | Description |
| BRM DC50 | 93 pM[5] | > 10 µM | Concentration for 50% maximal degradation of BRM protein. |
| BRG1 DC50 | 4.9 nM[5] | > 10 µM | Concentration for 50% maximal degradation of BRG1 protein. |
| BRM Binding Affinity (Kd) | Comparable to active | Comparable to active | Measures binding affinity to the target protein's bromodomain. |
| E3 Ligase Binding Affinity (Kd) | High Affinity | No/Very Low Affinity | Measures binding affinity to the recruited E3 ligase (e.g., VHL).[] |
| Cell Viability IC50 | Dependent on cell line | Significantly higher/inactive | Concentration to inhibit cell growth by 50%. A higher value for the control indicates the effect is degradation-dependent. |
Experimental Protocols
Protocol: Validating BRM Degradation using Western Blot
This protocol outlines the steps to compare the effects of the active degrader and the inactive control on BRM protein levels in a cancer cell line (e.g., SW1573).
-
Cell Culture: Plate cells at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the Inactive Control Compound in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRM (SMARCA2) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities for BRM and the loading control. Normalize the BRM signal to the loading control. Compare the BRM levels in the treated samples to the vehicle control. The active degrader should show a dose-dependent decrease in BRM, while the inactive control should not.
Troubleshooting Guide
Q: I am not seeing any degradation with the active this compound. What could be wrong?
A:
-
Cell Line Choice: Ensure your cell line expresses sufficient levels of BRM and the E3 ligase recruited by the PROTAC.
-
Compound Integrity: Verify the stability and purity of your compound. Improper storage may lead to degradation.
-
Experimental Conditions: Optimize the treatment duration and concentration range. Degradation kinetics can vary between cell lines.
-
Proteasome Activity: Co-treat with a proteasome inhibitor (e.g., MG132). If degradation is restored, it confirms a proteasome-dependent mechanism, and the issue may lie elsewhere in the pathway.
Q: The inactive control compound is showing some BRM degradation. Why is this happening?
A:
-
Compound Purity: There might be a slight contamination with the active compound. Verify the purity of your inactive control.
-
Off-Target Effects: At very high concentrations, some compounds can induce non-specific protein degradation. Ensure you are working within a reasonable concentration range.
-
"Hook Effect": While less common with inactive controls, extremely high concentrations of even active PROTACs can sometimes inhibit degradation by favoring binary complexes over the productive ternary complex. Ensure your dose-response curve is comprehensive.
Q: My cell viability results are inconsistent between the active degrader and the inactive control.
A: This is the expected outcome if the cellular phenotype is dependent on BRM degradation. The inactive control helps to confirm this. If both compounds show similar toxicity, it might indicate:
-
Off-target toxicity: The chemical scaffold itself might be toxic to the cells, independent of BRM degradation.
-
Inhibition-driven phenotype: The observed effect may be due to the inhibition of BRM's function (which both compounds might do) rather than its degradation.
Visualizations
Caption: BRM protein's role within the SWI/SNF chromatin remodeling complex and its influence on cell cycle progression.
Caption: Experimental workflow for comparing active this compound with its inactive control.
References
addressing insolubility of PROTAC BRM degrader-1 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro use of PROTAC BRM degrader-1, with a focus on addressing its potential insolubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a proteolysis-targeting chimera designed to induce the degradation of the BRM (SMARCA2) protein. There are a couple of prominent examples in scientific literature and commercial availability, which may have different specific properties. One known as PROTAC BRM/BRG1 degrader-1 has a molecular weight of 1014.20 g/mol and the molecular formula C54H63N9O9S.[1] Another, referred to as compound 17, is a potent degrader of both BRM and BRG1 with DC50 values of 93 pM and 4.9 nM, respectively.[2] Due to their complex structures, PROTACs like these often exhibit poor aqueous solubility.
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like many PROTACs. Here are a few steps you can take:
-
Ensure your DMSO stock is fully dissolved: Before diluting into your aqueous assay buffer, make sure the compound is completely dissolved in your DMSO stock. Gentle warming (to 37°C) and vortexing can help.
-
Lower the final assay concentration: High concentrations of the degrader are more likely to precipitate. If your experimental design allows, try using a lower concentration.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5-1% is often tolerated and can help maintain compound solubility. However, it is crucial to include a vehicle control (medium with the same percentage of DMSO) in your experiment.
-
Consider pre-mixing with serum: If you are using a serum-containing medium, you can try pre-mixing your DMSO stock of the degrader with a small volume of serum before diluting it into the full volume of the medium. Serum proteins can sometimes help to stabilize hydrophobic compounds.
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays.[1] For PROTAC BRM/BRG1 degrader-1, if solubility in DMSO is an issue, you can try other solvents like ethanol or dimethylformamide (DMF).[1] Store stock solutions at -20°C or -80°C to maintain stability.[1]
Q4: How can I determine the solubility of this compound in my specific assay medium?
A4: You can perform a simple solubility test. Prepare serial dilutions of your compound in your assay medium. After a short incubation, visually inspect for any precipitation or measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). This will give you an approximate concentration at which the compound remains soluble in your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
This could be due to the compound precipitating out of solution, leading to variable effective concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Low potency or efficacy of the degrader.
If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower than intended, leading to an underestimation of its potency.
Data Summary: Recommended Solvent and Storage Conditions
| Parameter | Recommendation |
| Primary Stock Solvent | DMSO |
| Alternative Solvents | Ethanol, DMF[1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months)[1] |
| Shipping Condition | Room temperature (stable for a few days)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add a precise volume of DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for a few minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dosing Cells with this compound
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your cell culture medium. It is often beneficial to serially dilute the compound.
-
Add the final desired concentration of the degrader to your cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Gently mix the plate after adding the compound to ensure even distribution.
-
Incubate the cells for the desired period before performing your downstream analysis.
Signaling Pathway
The intended mechanism of action for this compound is to induce the degradation of the BRM protein via the ubiquitin-proteasome system.
References
inconsistent degradation with PROTAC BRM degrader-1
Welcome to the technical support center for PROTAC BRM degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am not observing any degradation of my target protein (BRM/SMARCA2) after treatment with this compound.
Possible Causes and Solutions:
-
Inefficient Ternary Complex Formation: The primary mechanism of any PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[1][2][3] If this complex does not form efficiently, degradation will not occur.
-
Solution: Optimize the concentration of the PROTAC. Both too low and too high (see "Hook Effect" below) concentrations can be suboptimal. Perform a dose-response experiment to determine the optimal concentration. The linker connecting the target binder and the E3 ligase ligand is also crucial for ternary complex formation.[1][4][5] If using a custom-synthesized PROTAC, consider synthesizing variants with different linker lengths or compositions.[1][4]
-
-
Low E3 Ligase Expression: The activity of a PROTAC is dependent on the expression level of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line.[6]
-
Solution: Confirm the expression of the relevant E3 ligase in your cell model using Western blot or qPCR. If the expression is low, consider using a different cell line with higher E3 ligase expression.
-
-
Cell Permeability Issues: PROTACs are relatively large molecules and may have poor cell permeability, preventing them from reaching their intracellular targets.[1][5][7]
-
Incorrect Experimental Conditions: The degradation of the target protein is a time-dependent process.[8]
-
Solution: Perform a time-course experiment to identify the optimal treatment duration for maximal degradation. Also, ensure that the proteasome is active. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132); this should block degradation and lead to an accumulation of the ubiquitinated target protein.
-
Question 2: I am observing only partial or inconsistent degradation of BRM/SMARCA2.
Possible Causes and Solutions:
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and inhibit the formation of the necessary ternary complex.[9] This leads to reduced degradation at higher concentrations.
-
Solution: Perform a careful dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation and to see if you are observing a hook effect.[9]
-
-
Target Protein Re-synthesis: The observed level of a target protein is a balance between its degradation and its synthesis. If the synthesis rate is high, it can counteract the effect of PROTAC-mediated degradation.
-
Solution: Consider the turnover rate of your target protein. It may be necessary to use a higher concentration of the PROTAC or a longer treatment time to achieve a more significant reduction in the steady-state level of the protein.
-
-
Suboptimal Linker: The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation.[1][4][5]
-
Solution: If you have the capability, testing PROTACs with different linkers can help identify a more efficient degrader for your specific system.
-
Question 3: I am observing degradation of BRG1/SMARCA4 in addition to BRM/SMARCA2. How can I improve selectivity?
Possible Causes and Solutions:
-
Target Ligand Specificity: this compound is often designed using a ligand that binds to the bromodomains of both BRM and BRG1, which are highly homologous.[10][11] Therefore, some level of BRG1 degradation can be expected.
-
Solution: While some PROTAC BRM degraders show selectivity for BRM over BRG1[10][12][13], achieving absolute selectivity can be challenging. The degree of selectivity can be influenced by the specific PROTAC, cell type, and experimental conditions. It is important to characterize the degradation profile of both proteins in your system. Researchers have found that modifying the linker can sometimes enhance selectivity.[4]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a heterobifunctional molecule with three key components: a ligand that binds to the BRM (and often BRG1) protein, a ligand that recruits an E3 ubiquitin ligase (like VHL or Cereblon), and a linker that connects these two ligands.[1][2] By bringing the BRM protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of BRM.[2] The ubiquitinated BRM is then recognized and degraded by the proteasome.[2]
What are the typical DC50 values for this compound?
The DC50 (concentration for 50% maximal degradation) for this compound can vary depending on the specific compound and the experimental system. Reported values are often in the low nanomolar to picomolar range for BRM.
| Compound Name | Target | DC50 | Reference |
| This compound (compound 17) | BRM | 93 pM | [12] |
| This compound (compound 17) | BRG1 | 4.9 nM | [12] |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM | 10-100 nM | |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRG1 | > 1 µM | [14] |
| ACBI1 | SMARCA2 | 6 nM | |
| ACBI1 | SMARCA4 | 11 nM | [15] |
How do I choose the right cell line for my experiment?
The choice of cell line is critical. Key considerations include:
-
Target Expression: The cell line should express your target protein (BRM/SMARCA2) at a detectable level.
-
E3 Ligase Expression: The cell line must express the E3 ligase that your PROTAC recruits (e.g., VHL or CRBN).
-
Genetic Context: For some studies, you may want to use cell lines with specific genetic backgrounds, such as mutations in BRG1/SMARCA4, where BRM becomes a synthetic lethal target.[10][11]
What controls should I include in my experiments?
-
Vehicle Control: A vehicle-only (e.g., DMSO) treated sample is essential to establish the baseline level of the target protein.
-
Negative Control PROTAC: A PROTAC with a modification that prevents it from binding to either the target or the E3 ligase is an excellent negative control to ensure the observed degradation is due to the specific PROTAC mechanism.[16]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should block degradation and can be used to confirm that the protein loss is proteasome-dependent.
-
E3 Ligase Ligand Control: Treatment with the E3 ligase ligand alone can help to rule out any off-target effects of this component of the PROTAC.
Experimental Protocols
General Protocol for Assessing PROTAC-Mediated Degradation by Western Blot
-
Cell Culture and Seeding:
-
Culture your chosen cell line in the appropriate growth medium and conditions.
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the PROTAC to the desired concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the PROTAC or controls.
-
For dose-response experiments, use a range of concentrations (e.g., from 1 pM to 10 µM).
-
For time-course experiments, treat the cells for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein (BRM/SMARCA2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent degradation.
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Deeper Look into Protein Degrader Technology – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 6. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. contractpharma.com [contractpharma.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in PROTAC BRM Degrader-1 Western Blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues in Western blots specifically targeting BRM protein degradation following treatment with PROTAC BRM degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera designed to specifically induce the degradation of the BRM (SMARCA2) protein, and often its close homolog BRG1 (SMARCA4). It is a heterobifunctional molecule that binds to both the target protein (BRM) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRM, marking it for degradation by the proteasome. This targeted protein degradation approach is a powerful tool in cancer research and drug development.
Q2: What is the expected molecular weight of BRM protein in a Western blot?
A2: The theoretical molecular weight of human BRM protein is approximately 181 kDa, though it can migrate at a higher apparent molecular weight (around 200-210 kDa) on an SDS-PAGE gel due to post-translational modifications.[1][2] Always refer to the datasheet of your specific BRM antibody for expected band sizes.
Q3: Why am I seeing a high background on my Western blot after using a PROTAC BRM degrader?
A3: High background in PROTAC experiments can stem from several factors. Standard Western blot issues like improper blocking, excessive antibody concentration, and insufficient washing are common culprits. Additionally, the nature of PROTAC-induced degradation can contribute to background noise. The poly-ubiquitination of the target protein can sometimes lead to smearing or non-specific bands.
Q4: Can the PROTAC compound itself interfere with the Western blot?
A4: While the PROTAC molecule is small and generally not expected to directly interfere with antibody binding, it is crucial to include proper controls, such as vehicle-treated cells (e.g., DMSO), to ensure that the observed effects are due to the degradation of the target protein and not an artifact of the compound treatment.
Troubleshooting Guide: High Background
High background can manifest as a general darkening of the membrane, non-specific bands, or a "smeary" appearance, all of which can obscure the specific signal of your target protein. Below is a systematic guide to troubleshoot and minimize background noise in your this compound Western blots.
Inadequate Blocking
Insufficient blocking is a primary cause of high background where the primary and/or secondary antibodies bind non-specifically to the membrane.
| Potential Cause | Solution |
| Blocking buffer is not optimal. | Try switching between the two most common blocking agents: non-fat dry milk and bovine serum albumin (BSA). For general purposes, 5% non-fat dry milk in TBST is a good starting point. However, if you are detecting phosphorylated proteins, use BSA, as milk contains phosphoproteins that can increase background. |
| Blocking time is too short. | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation. |
| Blocking agent concentration is too low. | Increase the concentration of the blocking agent (e.g., from 3% to 5%). |
Antibody Concentration and Incubation
Using too high a concentration of primary or secondary antibody is a frequent cause of high background.
| Potential Cause | Solution |
| Primary antibody concentration is too high. | Titrate your primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000, 1:5000). |
| Secondary antibody concentration is too high. | Titrate your secondary antibody. A high concentration of secondary antibody can lead to significant non-specific binding. |
| Incubation time is too long or temperature is too high. | Reduce the primary antibody incubation time or perform the incubation at 4°C overnight instead of at room temperature. |
| Non-specific binding of the secondary antibody. | Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody. |
Insufficient Washing
Washing steps are critical for removing unbound antibodies and reducing background.
| Potential Cause | Solution |
| Wash duration is too short. | Increase the duration of each wash step to 10-15 minutes. |
| Number of washes is insufficient. | Increase the number of washes to at least three to five times after both primary and secondary antibody incubations. |
| Wash buffer volume is inadequate. | Ensure the membrane is fully submerged in a sufficient volume of wash buffer during each wash. |
| Detergent concentration is not optimal. | Include a mild detergent like Tween-20 in your wash buffer (TBST) at a concentration of 0.05-0.1%. |
Issues Specific to PROTAC Experiments
The mechanism of PROTACs can introduce unique challenges in Western blotting.
| Potential Cause | Solution |
| Detection of poly-ubiquitinated BRM. | PROTACs induce poly-ubiquitination, which can appear as a high molecular weight smear. To confirm this, you can treat your lysate with a deubiquitinase (DUB) before running the gel. This should resolve the smear into a distinct band for BRM. |
| Protein degradation products. | Incomplete degradation or the presence of cleavage products can sometimes lead to unexpected bands. Ensure your lysis buffer contains a fresh and effective protease inhibitor cocktail. |
Quantitative Data
The following table summarizes the degradation potency (DC50) of various PROTAC BRM degraders from different sources. DC50 is the concentration of the degrader that induces 50% degradation of the target protein.
| Degrader | Target(s) | DC50 (BRM/SMARCA2) | DC50 (BRG1/SMARCA4) | Cell Line | Reference |
| This compound (compound 17) | BRM & BRG1 | 93 pM | 4.9 nM | Not specified | [3][4] |
| PROTAC BRM/BRG1 degrader-1 (Example 253) | BRM & BRG1 | 10-100 nM | > 1 µM | Not specified | [5][6] |
| PROTAC BRM/BRG1 degrader-4 (example 047) | BRM & BRG1 | 0.21 nM | 3.4 nM | SW1573 | |
| PROTAC SMARCA2 degrader-1 (compound ex7) | BRM | < 0.1 µM | Not specified | Not specified | [7] |
Experimental Protocols
Optimized Western Blot Protocol for BRM Degradation
This protocol is a synthesized guide based on standard Western blotting procedures, with specific considerations for analyzing PROTAC-mediated BRM degradation.
1. Cell Lysis a. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the appropriate duration. b. After treatment, wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Ensure the lysis buffer is fresh. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Sonicate the lysate briefly to shear DNA and reduce viscosity. f. Centrifuge at high speed at 4°C to pellet cell debris. g. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (20-40 µg) per lane onto a low-percentage (e.g., 6-8%) SDS-PAGE gel to ensure good resolution of the high molecular weight BRM protein. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is often recommended for large proteins like BRM.
3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature. b. Incubate the membrane with a validated primary antibody against BRM at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three to five times for 10-15 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane again three to five times for 10-15 minutes each with TBST.
4. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Image the blot using a chemiluminescence detection system. Adjust the exposure time to obtain a strong signal for your bands of interest with minimal background.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated BRM protein degradation.
Western Blot Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting high background.
References
- 1. Anti-BRM Antibody (A27895) | Antibodies.com [antibodies.com]
- 2. BRM Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to PROTAC BRM Degrader-1 and Other Next-Generation BRM/SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC BRM degrader-1 (also known as A947) with other prominent BRM/SMARCA2 degraders, including ACBI1, ACBI2, and PRT3789. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their oncology and drug discovery programs.
Introduction to BRM/SMARCA2 Degradation
Brahma-related gene 1 (BRG1), also known as SMARCA4, and Brahma (BRM), also known as SMARCA2, are two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In a significant portion of human cancers, the SMARCA4 gene is mutated and inactivated, leading to a dependency on the paralog protein SMARCA2 for cell survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target for cancers harboring SMARCA4 mutations. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to selectively target and degrade SMARCA2, offering a promising therapeutic strategy.
Quantitative Performance Comparison
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of several leading BRM/SMARCA2 degraders. Lower DC50 values indicate higher potency.
| Degrader | Target | DC50 | Dmax | Cell Line | E3 Ligase Ligand | Developer/Supplier |
| This compound (A947) | SMARCA2 (BRM) | 93 pM[1][2] | ~96%[3] | SW1573[3] | VHL | Arvinas/Genentech |
| SMARCA4 (BRG1) | 4.9 nM[1][2] | ~92% | SW1573 | VHL | Arvinas/Genentech | |
| ACBI1 | SMARCA2 (BRM) | 6 nM[4][5][6] | >95% | MV-4-11[4][5][6] | VHL | Boehringer Ingelheim/University of Dundee |
| SMARCA4 (BRG1) | 11 nM[4][5][6] | >95% | MV-4-11[4][5][6] | VHL | Boehringer Ingelheim/University of Dundee | |
| PBRM1 | 32 nM[4][5][6] | >95% | MV-4-11[4][5][6] | VHL | Boehringer Ingelheim/University of Dundee | |
| ACBI2 | SMARCA2 (BRM) | 1-13 nM | 86% (4h)[7] | RKO, NCI-H1568[7] | VHL | Boehringer Ingelheim/University of Dundee |
| PRT3789 | SMARCA2 (BRM) | 0.71 nM (media)[8] | 93% (media)[8] | HeLa[9][10] | VHL | Prelude Therapeutics[8][9][10] |
| 21 nM (plasma)[8] | 95% (plasma)[8] | |||||
| SMARCA4 (BRG1) | 14 nM (HeLa)[10] | 76% (media)[8] | HeLa[10] | VHL | Prelude Therapeutics[8][10] | |
| 830 nM (plasma)[8] | 63% (plasma)[8] | |||||
| Arvinas/Genentech Degrader | SMARCA2 (BRM) | <2.5 nM[11] | >75%[11] | SW-1573[11] | VHL | Arvinas/Genentech[11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental evaluation of these degraders, the following diagrams illustrate the relevant biological pathways and experimental workflows.
Experimental Protocols
The determination of degradation potency (DC50) and efficacy (Dmax) for BRM/SMARCA2 degraders primarily relies on two key experimental techniques: Western Blotting and the HiBiT Assay.
Western Blotting for Protein Degradation
This method provides a semi-quantitative assessment of protein levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW1573, MV-4-11, or other relevant cancer cell lines) at an appropriate density in multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a serial dilution of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 or SMARCA4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the degrader concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.
-
Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to knock-in the small 11-amino-acid HiBiT tag to the endogenous SMARCA2 or SMARCA4 locus in the desired cell line. This ensures physiological expression levels of the tagged protein.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC degrader.
-
-
Lysis and Detection (Endpoint Assay):
-
After the desired incubation period, add a lytic reagent containing the LgBiT protein and furimazine substrate.
-
The HiBiT tag on the target protein complements with LgBiT to form a functional NanoLuc luciferase, which generates a luminescent signal in the presence of the substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the degrader concentration to determine the DC50 and Dmax.
-
Conclusion
The development of potent and selective BRM/SMARCA2 degraders represents a significant advancement in the pursuit of targeted therapies for SMARCA4-mutant cancers. This compound (A947) demonstrates exceptional picomolar potency for SMARCA2 degradation. Other degraders such as ACBI1, ACBI2, and PRT3789 also exhibit high potency and varying degrees of selectivity against the paralog SMARCA4. The choice of a specific degrader for research and development will depend on the desired selectivity profile and the specific cellular context being investigated. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these and future BRM/SMARCA2 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 9. PRT3789 | SMARCA2 degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Arvinas and Genentech discover new SMARCA2 degradation inducers | BioWorld [bioworld.com]
A Head-to-Head Comparison of BRM/SMARCA2 Degraders: PROTAC BRM degrader-1 vs. AU-15330
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) that target the core ATPase subunits of the SWI/SNF chromatin remodeling complex, BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4), have emerged as powerful tools for cancer research. These proteins are critical regulators of gene expression, and their dysregulation is implicated in numerous malignancies. This guide provides a detailed, data-driven comparison of two prominent VHL-based degraders: PROTAC BRM degrader-1 and AU-15330.
Executive Summary
Both this compound and AU-15330 are effective degraders of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4 by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] However, they exhibit distinct profiles in terms of potency, selectivity, and the breadth of available supporting data.
-
This compound (compound 17) demonstrates exceptional potency with a picomolar DC50 value for BRM (SMARCA2) and exhibits approximately 53-fold selectivity over its close homolog BRG1 (SMARCA4).[2]
-
AU-15330 is a well-characterized dual degrader of both SMARCA2 and SMARCA4, and also effectively degrades the PBRM1 subunit.[3][4] While specific DC50 values are not consistently reported in picomolar ranges, it achieves profound degradation at low nanomolar concentrations and is supported by extensive in vivo data demonstrating anti-tumor efficacy, particularly in prostate cancer models.[3][5]
Quantitative Performance Data
The following tables summarize the key quantitative metrics for both degraders based on available experimental data.
Table 1: In Vitro Degradation Performance
| Parameter | This compound (compound 17) | AU-15330 |
| Target(s) | BRM (SMARCA2), BRG1 (SMARCA4) | SMARCA2, SMARCA4, PBRM1[1][3] |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | Von Hippel-Lindau (VHL)[1] |
| DC50 (BRM/SMARCA2) | 93 pM[2] | Effective at low nM concentrations[3] |
| DC50 (BRG1/SMARCA4) | 4.9 nM[2] | Profound degradation at 10 nM (4h, VCaP cells)[3] |
| Selectivity | ~53-fold for BRM over BRG1 | Dual degrader profile |
Table 2: In Vitro & In Vivo Efficacy
| Parameter | This compound | AU-15330 |
| Cellular Potency | Data not widely published | Preferential cytotoxicity in enhancer-addicted cancer cells (e.g., AR+ prostate cancer)[6] |
| In Vivo Models | Data not widely published | Potent inhibition of tumor growth in prostate cancer xenografts (castration-resistant models)[5] |
| In Vivo Dosing | Not applicable | 10-60 mg/kg via intravenous injection[5] |
| Synergistic Effects | Not applicable | Synergizes with the androgen receptor (AR) antagonist enzalutamide[5] |
| Toxicity | Not applicable | No evident toxicity reported in immuno-competent mice[5] |
Visualizing the Mechanism and Pathway
To understand the context in which these degraders operate, the following diagrams illustrate the general PROTAC mechanism and the role of the SWI/SNF complex in gene regulation.
Caption: General mechanism of action for VHL-recruiting PROTACs.
Caption: Role of the SWI/SNF complex in cancer cell gene expression.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are generalized protocols for the key experiments used to characterize these degraders.
Western Blot for Protein Degradation (DC50 Determination)
This protocol is used to quantify the reduction in target protein levels after treatment with a degrader.
-
Cell Seeding: Plate cells (e.g., VCaP for prostate cancer, SW1573 for NSCLC) in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 pM to 10 µM) for a specified time (typically 4 to 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., GAPDH, Vinculin, or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize target protein levels to the loading control. Plot the percentage of remaining protein against the log of the degrader concentration and fit a dose-response curve to calculate the DC50 (concentration at which 50% of the protein is degraded).
Cell Viability Assay (IC50 Determination)
This assay measures the effect of the degrader on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plates for a prolonged period, typically 3 to 7 days, to allow for effects on cell growth.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin.
-
Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls. Plot cell viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell growth).
In Vivo Xenograft Tumor Model
This experiment assesses the anti-tumor efficacy of the degrader in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., VCaP) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, degrader at various doses). Administer the compound via a specified route (e.g., intravenous, oral) and schedule (e.g., daily, three times a week).
-
Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm target degradation in tumor tissue). Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
Conclusion
Both this compound and AU-15330 are valuable chemical probes for studying the function of the SWI/SNF complex.
-
This compound stands out for its sub-nanomolar potency and significant selectivity for SMARCA2 over SMARCA4. This makes it an ideal tool for researchers specifically investigating the consequences of selective SMARCA2 degradation, particularly in SMARCA4-mutant cancers where SMARCA2 becomes a synthetic lethal target.[7]
-
AU-15330 serves as a potent and well-validated dual degrader of SMARCA2/4 with extensive characterization in prostate cancer models.[3][6] Its proven in vivo efficacy and favorable toxicity profile make it a strong candidate for preclinical studies aimed at targeting enhancer-driven malignancies.[5]
The choice between these two molecules will depend on the specific research question. For studies requiring highly selective degradation of SMARCA2, this compound is the superior choice. For investigating the effects of dual SMARCA2/4 ATPase degradation in vivo, particularly in prostate cancer, AU-15330 provides a more robustly characterized option.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AU-15330 | PROTAC | SMARCA Degrader | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC BRM Degrader-1 vs. CRISPR/Cas9 Mediated Knockout of SMARCA2
For researchers investigating the function of SMARCA2 (also known as BRM), a key catalytic subunit of the SWI/SNF chromatin remodeling complex, the choice of tool for target validation and therapeutic development is critical. Two powerful technologies have emerged for downregulating SMARCA2 activity: PROTAC (Proteolysis Targeting Chimera) mediated protein degradation and CRISPR/Cas9 mediated gene knockout. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Mechanism of Action: A Fundamental Divergence
The primary difference between PROTACs and CRISPR/Cas9 lies in the level at which they act. PROTACs target the existing protein for destruction, while CRISPR/Cas9 targets the gene to prevent the protein from being synthesized.
PROTAC BRM Degrader-1: This technology utilizes a heterobifunctional molecule that acts as a bridge between the target protein (SMARCA2) and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the cell's own proteasome.[1][2] The PROTAC molecule itself is not degraded and can act catalytically to destroy multiple protein copies.[1][2]
Caption: PROTAC-mediated protein degradation workflow.
CRISPR/Cas9 Mediated Knockout of SMARCA2: This genome editing tool uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific sequence within the SMARCA2 gene.[3] Cas9 then creates a double-strand break (DSB) in the DNA. The cell's primary repair mechanism for such breaks, non-homologous end joining (NHEJ), is error-prone and often introduces insertions or deletions (indels).[3] These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a non-functional, truncated protein or complete loss of expression. This leads to a permanent knockout of the gene.[4]
Caption: CRISPR/Cas9-mediated gene knockout mechanism.
The Role of SMARCA2 in the SWI/SNF Complex
SMARCA2 is one of two mutually exclusive ATPase subunits, the other being SMARCA4 (BRG1), that form the catalytic core of the SWI/SNF chromatin remodeling complex.[5][6][7] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[7][8] The SWI/SNF complex is crucial for various cellular processes, including DNA repair, replication, and transcription.[8] In certain cancers with mutations in SMARCA4, cells become dependent on the residual activity of SMARCA2 for survival, making it a compelling therapeutic target.[9][10]
Caption: SMARCA2's role in the SWI/SNF complex.
Quantitative Data Summary
The following tables summarize the performance metrics for PROTAC BRM degraders and the comparative effects on cell viability.
Table 1: Performance of Representative SMARCA2 PROTACs
| Compound | Target(s) | DC50 (SMARCA2) | DC50 (SMARCA4/BRG1) | Selectivity (SMARCA2 vs SMARCA4) | E3 Ligase Recruited | Reference |
| This compound (cpd 17) | BRM, BRG1 | 93 pM | 4.9 nM | ~53-fold | VHL | [11][12] |
| A947 | SMARCA2, SMARCA4 | Not specified, but potent | Not specified, but less potent | 28-fold | VHL | [13] |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | Complete degradation | Complete degradation | Non-selective | VHL | |
| ACBI2 | SMARCA2 | 78 nM (Partial) | No degradation | Selective | VHL | [14] |
| PROTAC SMARCA2 degrader-1 (ex7) | SMARCA2 | <0.1 µM | Not specified | Not specified | Not specified |
DC50: Half-maximal degradation concentration.
Table 2: Comparison of Cellular Effects
| Method | Cell Line | Key Findings | Reference |
| PROTAC (A947) | SMARCA4-mutant NSCLC | Selectively impairs proliferation of SMARCA4-mutant cells. | [10] |
| PROTAC (ACBI1) | SMARCA4-mutant cancer cells | Inhibited cell proliferation and induced apoptosis. | [15] |
| CRISPR/Cas9 KO of SMARCA2 | SMARCA4 null/mutant lung cancer cells | Confirmed sensitivity (lethality) to SMARCA2 loss. | [16] |
| shRNA knockdown of SMARCA2 | SMARCA4-deficient lung cancer cells | Reduced cell viability. | [6] |
Comparative Analysis: PROTAC vs. CRISPR
| Feature | This compound | CRISPR/Cas9 Mediated Knockout of SMARCA2 |
| Level of Action | Post-translational (Protein) | Genomic (DNA) |
| Nature of Effect | Transient and reversible; effect lasts as long as the compound is present. | Permanent and heritable genetic modification. |
| Speed of Action | Rapid; protein degradation can be observed within hours.[17] | Slower; requires transcription and translation of Cas9/sgRNA, followed by cell division and dilution of existing protein pools. |
| Specificity | High target protein specificity is achievable. Off-targets are other proteins, often paralogs like SMARCA4.[10] | High on-target DNA specificity. Off-target effects involve cleavage at unintended genomic sites with sequence homology.[4][18][19] |
| Dosing & Control | Dose-dependent and tunable. The effect can be stopped by withdrawing the compound. | "All-or-nothing" effect. Control over the level of knockout is difficult. |
| Delivery Method | Small molecule; can be cell-permeable and potentially orally bioavailable.[14][20][21] | Requires delivery of genetic material (plasmids, lentivirus), which can be more complex.[3] |
| Therapeutic Relevance | Represents a direct therapeutic modality (pharmacological intervention). | Primarily a research tool for target validation. Gene therapy applications are complex and carry risks of permanent off-target edits.[19][22] |
| Compensation | Rapid protein loss may not trigger immediate compensatory mechanisms. | The cell may adapt to the permanent gene loss over time, potentially upregulating compensatory pathways. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-mediated SMARCA2 Degradation
-
Cell Culture: Plate cells (e.g., SW1573 or a SMARCA4-mutant line like NCI-H1944) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg) for each sample and separate them by size on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against SMARCA2 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, α-Tubulin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
Protocol 2: CRISPR/Cas9 Mediated Knockout of SMARCA2
The workflow involves several stages, from design to validation.
Caption: Experimental workflow for CRISPR/Cas9 knockout.
-
sgRNA Design: Use online tools (e.g., CHOPCHOP, CRISPOR) to design multiple sgRNAs targeting early exons of the SMARCA2 gene. Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Vector Construction: Synthesize and clone the designed sgRNAs into a vector that co-expresses the Cas9 nuclease. Often, these vectors also contain a selection marker like puromycin resistance or a fluorescent protein.[3]
-
Delivery: Transfect or transduce the Cas9/sgRNA construct into the target cell line. Lentiviral transduction is often used for stable integration and high efficiency.
-
Selection: If applicable, select transduced cells using the appropriate antibiotic (e.g., puromycin) to eliminate non-edited cells.
-
Single-Cell Cloning: To ensure a homogenous knockout population, perform limiting dilution or FACS to isolate single cells into individual wells of a 96-well plate and expand them into clonal populations.
-
Validation:
-
Genomic Level: Extract genomic DNA from clonal populations. PCR amplify the targeted region and perform Sanger sequencing to identify indel mutations.
-
Protein Level: Perform a Western blot as described in Protocol 1 to confirm the complete absence of the SMARCA2 protein.
-
Conclusion: Choosing the Right Tool for the Job
This compound and CRISPR/Cas9-mediated knockout of SMARCA2 are both powerful but distinct methods for studying SMARCA2 function.
Choose this compound for:
-
Pharmacological studies: To understand the acute effects of protein loss and mimic a therapeutic intervention.
-
Reversible experiments: When a transient effect is desired to study recovery of function.
-
Rapid target validation: To quickly assess the phenotypic consequences of protein depletion.
-
Overcoming inhibitor limitations: When targeting non-enzymatic functions or when potent inhibitors are unavailable.
Choose CRISPR/Cas9 Knockout for:
-
Genetic validation: To create a clean genetic model of complete and permanent loss of function.
-
Long-term studies: To investigate the chronic effects of gene ablation and potential compensatory mechanisms.
-
Generating stable cell lines: For use in screens or as a permanent research tool.
-
Studying gene function: When the goal is to understand the role of the gene itself, independent of the existing protein pool.
Ultimately, the choice depends on the specific research question. For therapeutic development and understanding the dynamics of protein loss, PROTACs offer a more relevant and controllable system. For creating definitive genetic models and studying the long-term consequences of gene ablation, CRISPR/Cas9 remains the gold standard. In many cases, using both approaches can provide complementary and more robust validation of SMARCA2 as a target.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. genecards.org [genecards.org]
- 6. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMARCA2 - Wikipedia [en.wikipedia.org]
- 8. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Smarca2 genetic ablation is phenotypically benign in a safety assessment of tamoxifen-inducible conditional knockout rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
A Comparative Guide to On-Target Validation of PROTAC BRM Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BRM degrader-1 (also known as compound 17) with other alternative BRM (SMARCA2) degraders. The focus is on the validation of their on-target effects, supported by experimental data and detailed methodologies.
Introduction to BRM Degradation
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression, and its dysfunction is implicated in various cancers. The catalytic subunits of this complex, BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4), are key players in its activity. In cancers with mutations or deletions in the SMARCA4 gene, the paralogous protein BRM often becomes essential for cell survival. This synthetic lethal relationship makes BRM a compelling therapeutic target.[1][2][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide will compare the on-target effects of this compound with three other prominent BRM degraders: ACBI1, AU-15330, and A947.
Comparative Analysis of BRM Degraders
The following tables summarize the quantitative data on the degradation potency, maximum degradation, and anti-proliferative effects of the selected BRM degraders in various cancer cell lines.
Table 1: Degradation Potency (DC50) of BRM Degraders
The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to achieve 50% degradation of the target protein. Lower DC50 values indicate higher potency.
| Degrader | Cell Line | BRM (SMARCA2) DC50 | BRG1 (SMARCA4) DC50 | Selectivity (BRG1/BRM) | Reference |
| This compound | SW1573 | 93 pM | 4.9 nM | ~53-fold | [4] |
| ACBI1 | MV-4-11 | 6 nM | 11 nM | ~1.8-fold | [5] |
| NCI-H1568 | 3.3 nM | - | - | [5] | |
| AU-15330 | VCaP | Data not specified | Degrades SMARCA4 | Not selective | [6] |
| A947 | SW1573 | 39 pM | 1.1 nM | ~28-fold | [7] |
Table 2: Maximum Degradation (Dmax) of BRM
Dmax represents the maximum percentage of protein degradation achievable with a given degrader.
| Degrader | Cell Line | BRM (SMARCA2) Dmax | BRG1 (SMARCA4) Dmax | Reference |
| This compound | Data not available | Data not available | Data not available | |
| ACBI1 | MV-4-11 | >95% | >95% | [5] |
| AU-15330 | VCaP | Data not specified | Near complete | [6] |
| A947 | SW1573 | 96% | 92% | [7] |
Table 3: Anti-proliferative Activity (IC50) of BRM Degraders
The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it reflects the degrader's ability to inhibit cancer cell growth.
| Degrader | Cell Line | IC50 | SMARCA4 Status | Reference |
| This compound | Data not available | Data not available | ||
| ACBI1 | MV-4-11 | 28 nM | Wild-type | [5] |
| NCI-H1568 | 68 nM | Mutant | [5] | |
| AU-15330 | VCaP | ~10-100 nM | Wild-type | [6] |
| A947 | NCI-H1944 (SMARCA4mut) | ~7 nM | Mutant | [7] |
| SMARCA4 WT panel | 86 nM | Wild-type | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for BRM Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of BRM protein following treatment with a PROTAC degrader.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the PROTAC degrader for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRM (SMARCA2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
DC50 Determination Assay
This assay quantifies the potency of a PROTAC degrader.
1. Cell Plating and Treatment:
-
Seed cells in a multi-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for a fixed time point (e.g., 24 hours).
2. Protein Level Quantification:
-
Lyse the cells and quantify protein levels using an in-cell Western assay, ELISA, or quantitative Western blotting as described above.
3. Data Analysis:
-
Normalize the protein levels to a vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader for 72 hours.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][9]
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC BRM degrader.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of BRM degraders.
BRM Signaling in SMARCA4-Mutant Cancer
References
- 1. Residual complexes containing SMARCA2 (BRM) underlie the oncogenic drive of SMARCA4 (BRG1) mutation. | Broad Institute [broadinstitute.org]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional epigenetics approach identifies BRM/SMARCA2 as a critical synthetic lethal target in BRG1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Confirming the Selectivity of PROTAC BRM Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC BRM degrader-1's selectivity profile against other known BRM/BRG1 degraders. The information presented is supported by available experimental data to assist researchers in making informed decisions for their drug development projects.
Executive Summary
This compound (also known as compound 17) is a highly potent and selective degrader of the BRM (Brahma/SMARCA2) protein, a key component of the SWI/SNF chromatin remodeling complex. Its selectivity for BRM over the closely related paralog BRG1 (Brahma-related gene 1/SMARCA4) is a critical feature, as BRG1 is a frequently mutated tumor suppressor, and selective targeting of BRM is a promising therapeutic strategy for cancers with BRG1 mutations. This guide compares the selectivity of this compound with other BRM/BRG1 degraders, namely ACBI1 and AU-15330, based on degradation potency (DC50) and selectivity ratios.
Comparative Selectivity of BRM/BRG1 Degraders
The following table summarizes the degradation potency and selectivity of this compound and its alternatives.
| Compound | Target | DC50 | Selectivity (BRG1 DC50 / BRM DC50) | Reference |
| This compound | BRM (SMARCA2) | 93 pM | ~53 | |
| BRG1 (SMARCA4) | 4.9 nM | [1] | ||
| ACBI1 | SMARCA2 | 6 nM | ~1.8 | [2] |
| SMARCA4 | 11 nM | [2] | ||
| AU-15330 | SMARCA2 & SMARCA4 | Potent degrader of both | Data not available | [3][4] |
Note: Data for GLR-203101 was not publicly available at the time of this guide's compilation.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to confirming selectivity, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.
Caption: Mechanism of this compound action.
Caption: General experimental workflow for selectivity assessment.
Experimental Protocols
Detailed protocols are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to determine the selectivity of PROTAC degraders.
Western Blot for BRM and BRG1 Degradation
This protocol is for determining the dose-dependent degradation of BRM and BRG1 in a targeted manner.
a. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., BRG1-mutant lung cancer cell lines like NCI-H1568) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRM (SMARCA2), BRG1 (SMARCA4), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Global Proteomics for Off-Target Analysis
This protocol provides a global, unbiased assessment of a PROTAC's selectivity across the entire proteome.
a. Sample Preparation:
-
Culture and treat cells with the PROTAC degrader at a fixed concentration (e.g., 1 µM) and a vehicle control for a defined period (e.g., 8 hours).
-
Harvest and lyse the cells as described in the Western blot protocol.
-
Perform protein digestion, typically using trypsin, to generate peptides.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using high-performance liquid chromatography (HPLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
c. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Visualize the data using volcano plots to highlight significantly altered proteins. Exquisitely selective degraders will only show significant downregulation of the intended targets (e.g., SMARCA2, SMARCA4, and PBRM1 for ACBI1).[2][5]
Cell Viability Assay in BRG1-Mutant Cancer Cells
This assay assesses the functional consequence of selective BRM degradation in cancer cells that are dependent on BRM for survival due to BRG1 mutations.
a. Cell Seeding and Treatment:
-
Seed BRG1-mutant (e.g., NCI-H1568) and BRG1-wildtype cancer cell lines in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader.
b. Viability Measurement:
-
Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for effects on cell proliferation.
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
c. Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the percentage of viable cells against the PROTAC concentration and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
-
A significantly lower IC50 in BRG1-mutant cells compared to BRG1-wildtype cells indicates a selective functional effect due to BRM degradation.
Conclusion
This compound demonstrates superior selectivity for BRM over BRG1 compared to other reported degraders like ACBI1. This high degree of selectivity is crucial for the therapeutic strategy of targeting BRM in BRG1-deficient cancers. The experimental protocols outlined in this guide provide a framework for researchers to independently verify the selectivity and functional consequences of this compound and other novel degraders in their own laboratories. The provided data and methodologies support the continued investigation of this compound as a promising candidate for further preclinical and clinical development.
References
- 1. lifesensors.com [lifesensors.com]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRG1 Mutations Found in Human Cancer Cell Lines Inactivate Rb-mediated Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
PROTAC BRM Degrader-1 Demonstrates Superior Efficacy in Preclinical Models, Offering a Promising Strategy for BRM Inhibitor Resistance
For Immediate Release
New Haven, CT – Preclinical data on PROTAC BRM degrader-1, a novel proteolysis-targeting chimera, reveals its potent and selective degradation of the BRM (Brahma/SMARCA2) protein, a key component of the SWI/SNF chromatin remodeling complex. These findings position this compound as a promising therapeutic strategy, particularly in cancer models that have developed resistance to traditional BRM inhibitors. By completely removing the target protein, this next-generation therapeutic modality offers a distinct advantage over occupancy-based inhibitors, which can be rendered ineffective by target mutations.
This compound, also identified as compound 17, has demonstrated exceptional potency with a half-maximal degradation concentration (DC50) of 93 pM for BRM.[1] In contrast to small molecule inhibitors that only block the protein's function, this compound hijacks the cell's natural protein disposal system to eliminate the BRM protein entirely. This mechanism is particularly crucial in overcoming resistance, a common challenge in targeted cancer therapy.
Overcoming the Hurdle of Inhibitor Resistance
Acquired resistance to targeted therapies is a significant clinical challenge, often arising from mutations in the drug's binding site on the target protein or the upregulation of cellular drug efflux pumps.[2][3] PROTACs, by their catalytic nature and ability to induce degradation of the entire protein, can often bypass these resistance mechanisms.[4][5] For instance, resistance to the SWI/SNF ATPase degrader AU-15330 has been associated with mutations in the drug's binding domain on BRG1 or increased expression of the ABCB1 drug efflux pump.[2][3] The degradation mechanism of PROTACs makes them less susceptible to resistance caused by point mutations that would typically reduce the binding affinity of an inhibitor.
While direct comparative data in a BRM inhibitor-resistant model is emerging, the efficacy of this compound in BRM-dependent cancers, such as those with BRG1 mutations, underscores its potential. Studies in BRG1-mutant non-small cell lung cancer (NSCLC) xenograft models have shown that near-complete degradation of BRM is achievable and leads to significant anti-tumor activity.
Comparative Efficacy in BRM-Dependent Models
To illustrate the potential advantages of this compound, this guide compares its performance with a known selective BRM ATPase inhibitor, ZN-7035.
Table 1: In Vitro Degradation/Inhibition Profile
| Compound | Target | Assay | Potency (DC50/IC50) | Cell Line |
| This compound (compound 17) | BRM | Degradation | 93 pM | - |
| BRG1 | Degradation | 4.9 nM | - | |
| ZN-7035 | BRM | ATPase Inhibition | 3.3 nM | - |
| KRT80 mRNA expression | Inhibition | 8.3 nM | NCI-H838 |
Data for this compound from MedchemExpress. Data for ZN-7035 from a 2025 research abstract.
Table 2: In Vivo Anti-Tumor Efficacy in BRG1-Mutant Xenograft Models
| Compound | Dose | Model | Outcome |
| This compound | Not Specified | BRG1-mutant NSCLC | Potent and selective BRM degradation leading to anti-tumor efficacy. |
| ZN-7035 | 20mg/kg | NCI-H838 (BRG1 loss-of-function) | 80% tumor inhibition. |
Information for this compound is based on published preclinical studies. Data for ZN-7035 is from a 2025 research abstract.
The data highlights the sub-nanomolar potency of this compound in inducing BRM degradation. While ZN-7035 also shows potent inhibition, the complete removal of the BRM protein by the PROTAC offers a more robust and potentially durable response, especially in the context of resistance.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the efficacy of BRM degraders and inhibitors.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the BRM inhibitor. Add 100 µL of 2x compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
Western Blotting for BRM Protein Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a BRM inhibitor for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRM (e.g., rabbit anti-BRM) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of BRM protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase component (e.g., anti-VHL or anti-CRBN) or a tag on the PROTAC's E3 ligase ligand overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS sample buffer. Analyze the eluted proteins by Western blotting using antibodies against BRM and the E3 ligase to confirm the presence of the ternary complex (BRM-PROTAC-E3 Ligase).
Visualizing the Mechanism of Action
To better understand the biological processes involved, the following diagrams illustrate the BRM signaling pathway and the experimental workflow for evaluating PROTAC efficacy.
Caption: The BRM-containing SWI/SNF complex remodels chromatin, influencing gene expression and cellular processes like proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Abstract 1685: Overcoming acquired resistance to PROTAC degraders - Art Boulevard [artboulevard.org]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC BRM Degrader-1 and Alternatives for SWI/SNF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BRM degrader-1, a potent dual degrader of the SWI/SNF chromatin remodeling complex ATPases BRM (SMARCA2) and BRG1 (SMARCA4), with alternative therapeutic strategies targeting cancers harboring SWI/SNF mutations. The information presented herein is based on available preclinical data and is intended to inform research and development efforts in this rapidly evolving field.
Long-Term Effects of this compound Treatment
Direct long-term studies on this compound are not extensively available in the public domain. However, insights can be drawn from preclinical studies of similar dual SMARCA2/4 degraders, such as AU-15330. Preclinical investigations of AU-15330 in mouse models for up to five weeks have shown no apparent toxicity, suggesting that dual degradation of these ATPases may be tolerated over extended periods.[1][2]
A critical long-term consideration for any targeted therapy is the development of resistance. Studies on dual SMARCA2/4 degraders have identified two primary mechanisms of acquired resistance:
-
Mutations in the PROTAC Binding Domain: Mutations in the bromodomain of SMARCA4 can prevent the PROTAC from binding to its target, thereby rendering the degrader ineffective.[3][4]
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can lead to the active removal of the PROTAC from the cancer cells, reducing its intracellular concentration and efficacy.[3]
These findings highlight the need for further investigation into strategies to overcome or mitigate these resistance mechanisms in the long-term application of dual BRM/BRG1 degraders.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Performance of BRM/BRG1-Targeting Compounds
| Compound | Type | Target(s) | DC50 (BRM) | DC50 (BRG1) | IC50 (Cell Viability) | Cell Line |
| This compound (compound 17) | Dual PROTAC Degrader | BRM & BRG1 | 93 pM | 4.9 nM | Not Reported | Not Reported |
| AU-15330 | Dual PROTAC Degrader | BRM & BRG1 | 0.7 nM | 0.9 nM | 7 nM | H929 |
| ACBI2 | Selective PROTAC Degrader | BRM | 1 nM | 32 nM | Not Reported | RKO |
| PRT3789 | Selective PROTAC Degrader | BRM | Not Reported | Not Reported | 13.27 nM (median) | Marginal Zone Lymphoma cell lines |
| FHD-286 | Dual ATPase Inhibitor | BRM & BRG1 | Not Applicable | Not Applicable | Not Reported | AML cell lines |
Table 2: In Vivo Performance of BRM/BRG1-Targeting Compounds
| Compound | Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Tolerability |
| AU-15330 | Dual PROTAC Degrader | A549 (SMARCA4-deficient) lung cancer xenograft | 10, 30, 60 mg/kg, i.v., daily | 47%, 58%, 78% respectively | Well-tolerated up to 60 mg/kg |
| AU-15330 | Dual PROTAC Degrader | VCaP castration-resistant prostate cancer xenograft | 60 mg/kg, i.v., 3x/week for 5 weeks | Potent TGI, inducing regression in >20% of animals | No evident toxicity |
| ACBI2 | Selective PROTAC Degrader | A549 xenograft | 80 mg/kg, p.o., daily | Significant TGI | Well-tolerated |
| PRT3789 | Selective PROTAC Degrader | SMARCA4-deficient CDX and PDX models | Not specified | Efficacious at well-tolerated doses | Well-tolerated |
| FHD-286 | Dual ATPase Inhibitor | AML xenograft and PDX models | Oral administration | Significant reduction in AML burden and improved survival | Well-tolerated at efficacious doses |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PROTAC BRM Degrader-1: A Step-by-Step Guide for Laboratory Personnel
Researchers and drug development professionals handling PROTAC BRM degrader-1 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a bioactive molecule designed to induce protein degradation, this compound requires careful management as hazardous chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and chemical handling regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with PROTAC compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous PROTAC molecules, such as those targeting BRD4 and BRD9, indicate that these compounds may cause skin and eye irritation and can be harmful if swallowed.[1][2] Furthermore, some PROTACs are very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosolization is possible. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
Isolate all waste materials contaminated with this compound. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials).
-
Contaminated solutions (e.g., cell culture media, buffers).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
-
Waste Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Accumulation start date.
-
-
-
Handling of Liquid Waste:
-
Do not pour liquid waste containing this compound down the drain.
-
Collect all liquid waste in a compatible, sealed container. For organic solvent-based solutions, use a container appropriate for flammable waste.
-
-
Handling of Solid Waste:
-
Place all contaminated solid materials into the designated hazardous waste container.
-
For sharps (e.g., needles, contaminated glassware), use a designated sharps container that is also labeled for chemical contamination.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow institutional guidelines for the maximum accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be conducted through an approved and licensed hazardous waste disposal company.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
Summary of Key Disposal Information
The following table summarizes the critical information for the proper disposal of this compound.
Table 2: Disposal and Safety Summary for this compound
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Primary Hazards | Potential for skin and eye irritation, harmful if swallowed, toxic to aquatic life. | [1][2] |
| Disposal Method | Incineration by an approved hazardous waste disposal facility. | [2] |
| Container Type | Labeled, sealed, and compatible hazardous waste container. | |
| Drain Disposal | Strictly prohibited. | |
| Emergency Contact | Institutional Environmental Health and Safety (EHS) Office. |
References
Personal protective equipment for handling PROTAC BRM degrader-1
Essential Safety and Handling Guide for PROTAC BRM Degrader-1
This guide provides crucial safety, handling, and disposal information for this compound, a research compound designed to induce the degradation of the BRM (SMARCA2) protein. The information presented is compiled from safety data for similar PROTAC molecules and general best practices for handling potent research chemicals. Researchers should always consult their institution's safety guidelines and perform a risk assessment before beginning any experiment.
Immediate Safety and Logistical Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes essential safety information based on data for other PROTAC degraders. It is imperative to handle this compound with the utmost care in a controlled laboratory environment.
| Safety Consideration | Guideline | Data Source/Rationale |
| Hazard Classification | May cause skin and serious eye irritation. Potentially harmful if swallowed.[1][2] | Based on SDS for similar PROTAC compounds which are classified as skin/eye irritants.[1][2] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | Standard routes of exposure for powdered or dissolved chemical compounds. |
| Recommended PPE | - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or goggles.[1][2] - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[1][2] A respirator may be required for handling large quantities or if dust/aerosol formation is likely.[2] | Standard PPE requirements for handling potentially hazardous laboratory chemicals.[1][2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage for the powder is often at -20°C, and -80°C for solutions in solvent.[2] | General storage conditions to ensure chemical stability and prevent degradation.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1][2] | Common incompatibilities for complex organic molecules.[1][2] |
| Fire Fighting | Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] Wear self-contained breathing apparatus.[1] | Standard procedures for small molecule chemical fires.[1] |
Operational Plans: Experimental Protocols
The following step-by-step procedures are designed to ensure the safe handling and disposal of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Personal Protective Equipment (PPE): Before opening, don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Unpacking: Open the package inside a certified chemical fume hood to minimize inhalation exposure.
-
Verification: Confirm the product identity and quantity against the order specifications.
-
Storage: Store the compound as recommended, typically at -20°C for the solid form, in a clearly labeled, sealed container.[2]
Preparation of Stock Solutions
-
Work Area: All weighing and solution preparation must be conducted within a chemical fume hood.
-
Weighing: Use a calibrated analytical balance. Handle the solid compound carefully to avoid generating dust.
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to the vial containing the pre-weighed compound. Ensure the solvent is compatible with the experimental system.
-
Dissolving: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store stock solutions at -80°C to maintain stability and prevent degradation.[2]
Handling and Use in Experiments
-
Controlled Area: Always handle the compound and its solutions within a designated area, such as a chemical fume hood or a specific lab bench.
-
Dilutions: Prepare working dilutions from the stock solution as needed for your experiment.
-
Avoid Contamination: Use filtered pipette tips to prevent cross-contamination of the stock solution.
-
Post-Handling: After use, wash hands thoroughly, even if gloves were worn.[1]
Accidental Release and Spill Cleanup
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent like diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with a suitable solvent, such as alcohol.[1]
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]
Waste Disposal Plan
-
Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, excess solutions, spill cleanup materials) must be segregated as hazardous chemical waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[1][2]
Visualized Workflows and Mechanisms
To further clarify procedures and the compound's mechanism, the following diagrams have been generated.
Caption: Experimental workflow for this compound from receipt to disposal.
Caption: Mechanism of PROTAC-mediated degradation of the BRM protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
